Technical Documentation Center

6-Pyridin-3-ylpyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Pyridin-3-ylpyrimidin-4-ol
  • CAS: 1105195-52-5

Core Science & Biosynthesis

Foundational

The Architectural Foundation of Kinase Inhibitors: A Technical Whitepaper on 6-Pyridin-3-ylpyrimidin-4-ol

Executive Summary In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) represents a highly versatile, bifunctional pharmacophore utilized extensively in oncology and immunology. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic methodologies. By dissecting the molecular architecture and synthetic pathways of this compound, we can understand its critical role in targeting the ATP-binding pockets of kinases such as ROS1, CHK1, and CDK4/6.

Physicochemical Profiling & Structural Elucidation

Understanding the physical properties of 6-pyridin-3-ylpyrimidin-4-ol is the first step in predicting its pharmacokinetic behavior and binding affinity. The molecule consists of a pyrimidine core substituted at the C6 position with a pyridin-3-yl ring, and a hydroxyl group at the C4 position.

Crucially, this compound exists in a dynamic tautomeric equilibrium. While formally named as a "pyrimidin-4-ol" (the enol form), in physiological aqueous environments and the solid state, it predominantly adopts the 6-(pyridin-3-yl)pyrimidin-4(1H)-one (keto) form. This tautomerism dictates its hydrogen-bonding capabilities, transitioning the C4 position from a hydrogen bond donor (hydroxyl) to a potent hydrogen bond acceptor (carbonyl)[1].

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
IUPAC Name 6-(pyridin-3-yl)pyrimidin-4-olStandard nomenclature for regulatory filing.
CAS Registry Number 1105195-52-5Unique identifier for sourcing and compliance.
Molecular Formula C9H7N3ODefines the atomic composition[1].
Molecular Weight 173.17 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
Topological Polar Surface Area 54.9 ŲOptimal for membrane permeability and oral bioavailability.
H-Bond Donors / Acceptors 1 / 3Forms bidentate interactions with kinase hinge regions.

Mechanistic Rationale in Drug Design

Why do drug development professionals consistently return to the 6-pyridin-3-ylpyrimidin-4-ol scaffold? The answer lies in its biomimetic geometry.

The pyrimidine core acts as an isostere for the adenine ring of adenosine triphosphate (ATP). When a kinase inhibitor containing this scaffold enters the ATP-binding pocket, the N1/N3 nitrogens and the C4 carbonyl form a highly specific, bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region[2].

Simultaneously, the pyridin-3-yl motif serves a dual purpose. Sterically, it projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation[3]. Chemically, the basic pyridine nitrogen significantly enhances the aqueous solubility of the parent drug and provides a synthetic vector for further functionalization (e.g., via Buchwald-Hartwig cross-coupling) without disrupting the primary hinge-binding pharmacophore[4].

G cluster_0 Tautomeric Equilibrium A 6-(Pyridin-3-yl)pyrimidin-4-ol (Enol Form) B 6-(Pyridin-3-yl)pyrimidin-4(1H)-one (Keto Form) A->B Proton Transfer C Kinase ATP-Binding Pocket B->C Primary Binding State D Hinge Region H-Bonding (Donor/Acceptor) C->D Pyrimidine Core E Solvent-Exposed Region (Solubility via Pyridine) C->E Pyridin-3-yl Motif

Diagram 1: Logical relationship between tautomerism and targeted kinase ATP-pocket binding.

Standardized Synthetic Methodology & Validation

To ensure high scientific integrity, the synthesis of 6-pyridin-3-ylpyrimidin-4-ol must be approached as a self-validating system. The following protocol details the base-catalyzed cyclocondensation of a beta-keto ester with an amidine, emphasizing the causality behind each experimental parameter.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, combine ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 equiv) and formamidine acetate (1.2 equiv).

  • Base Activation: Suspend the mixture in anhydrous ethanol (0.5 M). Slowly add sodium ethoxide (NaOEt, 2.5 equiv) at 0°C.

    • Causality: The low initial temperature controls the exothermic deprotonation. NaOEt is specifically chosen over hydroxide bases to prevent premature saponification of the ester precursor, ensuring complete enolization for the nucleophilic attack.

  • Cyclocondensation: Heat the reaction mixture to reflux (80°C) for 6 hours.

    • Causality: Refluxing in ethanol provides the exact thermodynamic energy required to drive the cyclodehydration step forward while keeping the highly polar intermediate fully solvated.

  • Quenching & Precipitation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~50% of the solvent. Slowly add 1M HCl dropwise until the pH reaches 6.5–7.0.

    • Causality: Adjusting the pH to the molecule's isoelectric point forces the pyrimidin-4-ol to precipitate out of the solution, acting as an elegant, self-purifying isolation step.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Validation: Dry the product in a vacuum oven at 50°C for 12 hours. Verify purity (>95%) via LC-MS (Expected m/z [M+H]+ = 174.1) and 1H-NMR (DMSO-d6).

Workflow Step1 1. Reagent Preparation Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Step2 2. Base-Catalyzed Condensation NaOEt in EtOH, 0°C to Reflux Step1->Step2 Nucleophilic Attack Step3 3. Cyclization & Intermediate Formation Pyrimidin-4-ol Core Assembly Step2->Step3 Dehydration Step4 4. Reaction Quenching Cooling & pH 6.5-7.0 Adjustment Step3->Step4 Step5 5. Purification Isoelectric Precipitation & Washing Step4->Step5 Crude Isolation Step6 6. Final Verification LC-MS (m/z 174.1) & NMR Step5->Step6 Pure Compound

Diagram 2: Step-by-step synthetic workflow and validation for 6-pyridin-3-ylpyrimidin-4-ol.

Applications in Targeted Therapeutics

The true value of 6-pyridin-3-ylpyrimidin-4-ol is realized when it is deployed as a foundational scaffold in drug discovery campaigns:

  • ROS1 Kinase Inhibitors: In the development of treatments for non-small cell lung cancer (NSCLC), pyrimidine-4-ol derivatives are utilized to target the ROS1 receptor tyrosine kinase. The scaffold allows for the attachment of solubilizing groups (e.g., morpholine or piperazine) via the hydroxyl vector while maintaining strict hinge binding[2].

  • CHK1 Inhibitors: Scaffold morphing strategies have evolved pyrimidines into highly selective Checkpoint kinase 1 (CHK1) inhibitors. The 6-pyridin-3-yl substitution specifically enhances selectivity against off-target kinases (like CHK2) by exploiting unique steric boundaries and solvent-exposed regions within the ATP pocket[4].

  • CDK4/6 Inhibitors: The structural geometry of the pyridyl-pyrimidine core is a proven starting point for Cyclin-Dependent Kinase 4/6 inhibitors. Modification of this template provides exquisite selectivity, creating a G1 cell-cycle block essential for halting tumor proliferation[5].

References

  • Taylor & Francis | Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors | [Link]

  • PMC (National Institutes of Health) | Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing |[Link]

  • ACS Publications | Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6 | [Link]

Sources

Foundational

The Mechanism of Action of 6-Pyridin-3-ylpyrimidin-4-ol Scaffolds in Pan-JAK Inhibition: A Technical Guide

Executive Summary The development of small-molecule kinase inhibitors has fundamentally transformed targeted therapy. While early breakthroughs like imatinib utilized a pyridin-3-ylpyrimidine core to target ABL and c-KIT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed targeted therapy. While early breakthroughs like imatinib utilized a pyridin-3-ylpyrimidine core to target ABL and c-KIT kinases (1[1]), synthetic evolution has demonstrated that substituting the 2-amine with a 4-hydroxyl group radically alters the pharmacophore. Today, the 6-pyridin-3-ylpyrimidin-4-ol scaffold serves as a highly potent, central building block for imidazopyridine-based pan-Janus Kinase (JAK) inhibitors. This whitepaper deconstructs the structural biology, signaling intervention, and self-validating experimental workflows required to evaluate this class of inhibitors.

Molecular Architecture & Binding Kinetics

The efficacy of the 6-pyridin-3-ylpyrimidin-4-ol scaffold is rooted in its dynamic molecular geometry within the kinase ATP-binding pocket.

The Lactam Tautomerization and Hinge Binding

In physiological aqueous environments, the pyrimidin-4-ol moiety undergoes a critical tautomerization to its lactam form, pyrimidin-4(1H)-one . This structural shift is the cornerstone of its mechanism of action. The lactam configuration establishes a robust bidentate hydrogen-bonding network with the hinge region of the kinase:

  • Hydrogen Bond Donor: The lactam nitrogen (NH) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Leu905 in JAK2).

  • Hydrogen Bond Acceptor: The lactam carbonyl oxygen accepts a hydrogen bond from the backbone amide NH of the adjacent hinge residue.

The Pyridine Vector

While the pyrimidone core anchors the molecule to the hinge, the pyridin-3-yl ring acts as a highly tunable vector. It projects outward from the ATP pocket toward the solvent-exposed channel or the ribose-binding pocket. This orientation allows medicinal chemists to append solubilizing groups or specific steric bulk to tune the pharmacokinetic profile without disrupting the primary hinge interaction, a strategy heavily utilized in synthesizing potent imidazopyridine derivatives (2[2]).

Signaling Pathway Intervention

Cytokines regulate immunity and inflammation but lack intrinsic enzymatic activity. They rely entirely on associated JAKs (JAK1, JAK2, JAK3, and TYK2) to transduce signals (3[3]). By competitively occupying the ATP-binding site, 6-pyridin-3-ylpyrimidin-4-ol derivatives halt the phosphorylation cascade at its apex, preventing the recruitment, dimerization, and nuclear translocation of STAT transcription factors.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2/3 (ATP Binding) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 6-Pyridin-3-ylpyrimidin-4-ol Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 1. JAK-STAT signaling pathway and targeted inhibition at the ATP pocket.

Structure-Activity Relationship (SAR) & Isoform Profiling

Compounds derived from the 6-pyridin-3-ylpyrimidin-4-ol core are frequently characterized as pan-JAK inhibitors (3[3]). Broad-spectrum inhibition is highly desirable in complex, multi-cytokine driven pathologies such as transplant rejection, severe psoriasis, and rheumatoid arthritis.

Table 1: Representative Kinase Profiling of Imidazopyridine-Derived Pan-JAK Inhibitors

Kinase IsoformReceptor AssociationPrimary Biological FunctionTarget IC50 (nM)
JAK1 IFN-α/β, IL-6Inflammation, antiviral response< 10
JAK2 EPO, TPO, GM-CSFErythropoiesis, myelopoiesis< 10
JAK3 Common γ-chain (IL-2)Lymphocyte development< 15
TYK2 IL-12, IL-23Th1/Th17 differentiation< 25

Data synthesized from target profiles of imidazopyridine derivatives targeting the JAK family (4[4]).

Self-Validating Experimental Protocols

To accurately assess the potency and cellular target engagement of these inhibitors, researchers must utilize self-validating assay systems that eliminate false positives caused by compound auto-fluorescence or cytotoxicity.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Traditional radiometric assays (e.g., ³³P-ATP) pose severe safety and disposal bottlenecks. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes long-emission lanthanide fluorophores (like Europium). By introducing a microsecond delay before reading the emission, the assay bypasses the short-lived auto-fluorescence inherent in many small-molecule libraries, ensuring a high signal-to-noise ratio.

G Prep 1. Reagent Prep (Kinase, ATP) Compound 2. Add Inhibitor (Serial Dilution) Prep->Compound Incubate 3. Incubation (Binding Phase) Compound->Incubate Detection 4. TR-FRET Antibodies Incubate->Detection Read 5. Microplate Read (Ex/Em) Detection->Read Analyze 6. Data Analysis (IC50 Calc) Read->Analyze

Fig 2. Step-by-step TR-FRET kinase assay workflow for IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant JAK1/2/3 enzymes to their predetermined EC₈₀ concentrations.

  • Compound Titration: Dispense 6-pyridin-3-ylpyrimidin-4-ol derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well low-volume plate.

  • Internal Validation (Trustworthiness): Include a Staurosporine reference arm (positive control for pan-kinase inhibition) and a DMSO-only arm (negative control). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Reaction Initiation: Add ATP (at the specific Km for each JAK isoform) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Read & Analyze: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular Target Engagement (Phospho-STAT3 Flow Cytometry)

Causality & Rationale: While Western blotting confirms bulk population phosphorylation, Flow Cytometry provides single-cell resolution. This is critical for identifying heterogeneous responses in primary immune cells (e.g., CD4+ vs. CD8+ T-cells) and ensures that the observed inhibition is not an artifact of compound toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Plate human peripheral blood mononuclear cells (PBMCs) at 1x10⁶ cells/mL in RPMI-1640.

  • Compound Treatment: Pre-incubate cells with the inhibitor for 1 hour at 37°C.

  • Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 15 minutes to induce JAK1/JAK2-mediated STAT3 phosphorylation.

  • Fixation & Permeabilization: Immediately halt the reaction by adding 4% paraformaldehyde (10 mins). Permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining & Self-Validation: Stain with anti-CD4 (surface marker), anti-pSTAT3 (Tyr705), and a fixable viability dye . Crucial Validation Step: Gate out dead cells during analysis. If cell viability drops below 85% at high compound concentrations, the IC₅₀ data for those points must be discarded to prevent false-positive inhibition readouts due to cytotoxicity.

  • Analysis: Acquire data on a flow cytometer and calculate the shift in Mean Fluorescence Intensity (MFI) of pSTAT3 relative to the uninhibited control.

Translational Impact

The optimization of the 6-pyridin-3-ylpyrimidin-4-ol scaffold into clinical candidates represents a major leap in managing hyper-inflammatory states. By establishing pan-JAK inhibition, these compounds effectively neutralize Th2-driven pathologies (such as severe asthma via IL-4/IL-13 blockade) and Th17-driven diseases (such as psoriasis via IL-23 blockade) (4[4]). Furthermore, their ability to suppress STAT3 activation makes them highly relevant in oncology, specifically in halting the proliferation of solid tumors and myeloproliferative neoplasms driven by JAK2 mutations (2[2]).

References

  • [1] Emerging role of MYB transcription factors in cancer drug resistance - PMC - NIH. Source: nih.gov. 1

  • [4] EP2338888A1 - Imidazopyridine derivatives as JAK inhibitors - Google Patents. Source: google.com. 4

  • [2] WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors - Google Patents. Source: google.com. 2

  • [3] Imidazopyridine derivatives as JAK inhibitors - European Patent Office - EP 2338888 A1 - Googleapis.com. Source: googleapis.com. 3

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-Pyridin-3-ylpyrimidin-4-ol Compounds

Foreword: The Scientific Imperative For researchers, scientists, and professionals in drug development, understanding the intricate dance between a small molecule and its biological target is paramount. This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a small molecule and its biological target is paramount. This guide provides a comprehensive framework for characterizing the receptor binding affinity of 6-Pyridin-3-ylpyrimidin-4-ol compounds. This scaffold, a privileged structure in medicinal chemistry, holds significant potential, particularly in the realm of kinase inhibition.[1][2][3][4][5] By dissecting the fundamental principles and providing detailed, field-proven methodologies, this document aims to empower researchers to generate robust and reliable binding data, a cornerstone of any successful drug discovery program.

The 6-Pyridin-3-ylpyrimidin-4-ol Scaffold: A Privileged Motif in Drug Discovery

The pyridine and pyrimidine ring systems are foundational heterocycles in a vast number of clinically approved drugs and investigational agents.[6] Their utility stems from their ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for high-affinity receptor binding. The combination of these two rings into the 6-pyridin-3-ylpyrimidin-4-ol core creates a versatile scaffold with a rich three-dimensional architecture, ripe for synthetic modification to optimize target engagement and pharmacokinetic properties.[7][8][9]

While specific data on the 6-pyridin-3-ylpyrimidin-4-ol series is emerging, related analogues have demonstrated potent activity as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1][3][10] Dysregulation of these kinases is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making them high-value therapeutic targets.[2][6] Therefore, a rigorous assessment of the binding affinity of novel 6-pyridin-3-ylpyrimidin-4-ol derivatives is a critical first step in evaluating their therapeutic potential.

Fundamentals of Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., a 6-pyridin-3-ylpyrimidin-4-ol compound) and its receptor.[11][12] It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[11]

The precise determination of binding affinity is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the 6-pyridin-3-ylpyrimidin-4-ol scaffold impact binding affinity guides the design of more potent compounds.[7][8]

  • Target Validation: Confirming that a compound binds to its intended target with high affinity is a key step in validating the therapeutic hypothesis.

  • Selectivity Profiling: Assessing the binding affinity of a compound against a panel of related and unrelated receptors is essential to identify potential off-target effects that could lead to toxicity.

  • In Vitro-In Vivo Correlation: Binding affinity data, in conjunction with other parameters, helps in predicting the in vivo efficacy of a compound.

Methodologies for Determining Receptor Binding Affinity

A multi-pronged approach, employing a combination of techniques, is often the most robust strategy for characterizing the binding affinity of a novel chemical series. Below are detailed protocols for three gold-standard methodologies.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and robust method for quantifying ligand-receptor interactions.[11][13][14] They utilize a radioactively labeled ligand to measure its binding to a receptor.

This assay measures the ability of a non-labeled test compound (e.g., a 6-pyridin-3-ylpyrimidin-4-ol derivative) to compete with a radioligand for binding to the target receptor. The half-maximal inhibitory concentration (IC50) is determined and then converted to the inhibition constant (Ki).

Experimental Protocol:

  • Receptor Preparation:

    • Prepare cell membranes expressing the target receptor or utilize purified receptors.

    • Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[15]

  • Assay Buffer Preparation:

    • Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors). The exact composition will be target-dependent.

  • Reaction Setup (96-well plate format):

    • Total Binding Wells: Add receptor preparation, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.

    • Non-specific Binding (NSB) Wells: Add receptor preparation, the fixed concentration of radioligand, and a high concentration of an unlabeled, known potent ligand for the target receptor to saturate the specific binding sites.[13]

    • Test Compound Wells: Add receptor preparation, the fixed concentration of radioligand, and serially diluted concentrations of the 6-pyridin-3-ylpyrimidin-4-ol test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[14][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Quantification:

    • Dry the filters and add a scintillation cocktail.[16]

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[11]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Data Presentation: Competitive Binding Assay

Compound IDIC50 (nM)Ki (nM)
6-pyridin-3-ylpyrimidin-4-ol Analog 15025
6-pyridin-3-ylpyrimidin-4-ol Analog 2157.5
Reference Inhibitor105

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_processing Processing & Measurement cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membranes) Total_Binding Total Binding: Receptor + Radioligand Receptor->Total_Binding NSB Non-specific Binding: Receptor + Radioligand + Excess Cold Ligand Receptor->NSB Competition Competition: Receptor + Radioligand + Test Compound Receptor->Competition Radioligand Radioligand Stock Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound Dilution Series Test_Compound->Competition Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Specific Binding vs. [Test Compound] Counting->Plotting Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Plotting->Curve_Fitting Calculation Calculate IC50 & Ki Curve_Fitting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[17][18][19][20] It is a powerful tool for determining binding kinetics (association and dissociation rates) and affinity.

Experimental Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified target receptor onto the surface of a sensor chip.[18][19]

  • Sample Preparation:

    • Prepare a series of precise dilutions of the 6-pyridin-3-ylpyrimidin-4-ol compound in a suitable running buffer.

  • SPR Analysis:

    • Inject the different concentrations of the test compound over the sensor chip surface.[18]

    • A reference flow cell (without immobilized protein) is used to subtract bulk refractive index changes.

    • Monitor the change in the SPR signal (measured in resonance units, RU) over time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.[18]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Data Presentation: Surface Plasmon Resonance

Compound IDka (M-1s-1)kd (s-1)Kd (nM)
6-pyridin-3-ylpyrimidin-4-ol Analog 11.2 x 1056.0 x 10-350
6-pyridin-3-ylpyrimidin-4-ol Analog 22.5 x 1053.0 x 10-312
Reference Inhibitor5.0 x 1052.5 x 10-35

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[11][21][22] It is considered the gold standard for determining binding affinity and thermodynamics, as it can determine all thermodynamic parameters (ΔH, ΔS, and Kd) in a single experiment.[11][21]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the purified target receptor and the 6-pyridin-3-ylpyrimidin-4-ol compound in the identical, thoroughly degassed buffer to minimize buffer mismatch heat effects.[11]

  • ITC Experiment:

    • Load the test compound into the injection syringe and the target receptor into the sample cell.

    • Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.[22]

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the test compound to the target receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[22] The entropy of binding (ΔS) can then be calculated.

Data Presentation: Isothermal Titration Calorimetry

Compound IDKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
6-pyridin-3-ylpyrimidin-4-ol Analog 160-8.51.5-10.0
6-pyridin-3-ylpyrimidin-4-ol Analog 215-9.20.5-9.7
Reference Inhibitor8-10.1-0.8-10.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway and Mechanism of Action

Given that many pyridinyl-pyrimidine derivatives are kinase inhibitors, we can hypothesize that 6-pyridin-3-ylpyrimidin-4-ol compounds may act by inhibiting a protein kinase involved in a disease-relevant signaling pathway.

Visualization: Hypothetical Kinase Inhibition Pathway

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Compound 6-Pyridin-3-ylpyrimidin-4-ol Compound->Kinase_B Inhibits

Caption: Inhibition of a kinase cascade by a 6-pyridin-3-ylpyrimidin-4-ol compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and methodologies for determining the receptor binding affinity of 6-pyridin-3-ylpyrimidin-4-ol compounds. By employing rigorous techniques such as radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can generate high-quality data to drive their drug discovery programs forward. The structure-activity relationships derived from these studies will be instrumental in optimizing the potency and selectivity of this promising chemical scaffold, ultimately paving the way for the development of novel therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Klec, I., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Journal of Molecular Recognition, 24(3), 355-369.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Benchchem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Perozzo, R., et al. (2002). Isothermal titration calorimetry in drug discovery. Journal of Receptors and Signal Transduction, 22(1-4), 309-324.
  • Zhang, Y., & Li, S. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1709, pp. 159-172). Humana Press.
  • Zhang, Y., & Li, S. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Velazquez-Campoy, A., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2393-2401.
  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Lauer, S., et al. (2015). ELISA Techniques for Ligand-Receptor Interactions. Journal of Visualized Experiments, (101), e52940.
  • Shankaran, D. R., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Omega, 8(51), 48259-48268.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2779-2783.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Adams, J. J., et al. (2011). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 374(1-2), 1-14.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Verdonk, M. L., et al. (2013). 6-(4-Pyridyl)pyrimidin-4(3H)-ones as CNS penetrant glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6928-6932.
  • Kuka, T., et al. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors. Chemical Biology & Drug Design, 89(4), 549-556.
  • Abbas, S. Y., et al. (2021). Structure-activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines.
  • Amir, M., et al. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents. Acta Pharmaceutica, 58(4), 467-477.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • De Lombaerde, S., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4473.
  • Reddy, R. P., & Knochel, P. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2006(4), 211-227.
  • Ojo, O. S., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(40), 27367-27383.
  • Kumar, A., et al. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research, 34(12), 1-10.
  • Wodicka, L. M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2674-2678.
  • Sberna, G., et al. (2019). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • Wang, Y., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochemical Pharmacology, 245, 117674.
  • Rios-Lugo, M. J., et al. (2023).
  • Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Journal of Pharmacology and Experimental Therapeutics, 380(2), 119-128.
  • Khan, I., et al. (2025).
  • NextSDS. (n.d.). 6-Pyridin-4-ylpyrimidin-4-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Laboratory Synthesis Protocol for 6-Pyridin-3-ylpyrimidin-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Step-by-step laboratory synthesis, mechanistic rationale, and analytical validation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Step-by-step laboratory synthesis, mechanistic rationale, and analytical validation.

Introduction & Mechanistic Rationale

The pyrimidin-4-ol scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and neuroprotective therapeutics. The synthesis of 6-substituted pyrimidin-4-ols is classically achieved via the base-catalyzed cyclocondensation of a β -keto ester with an amidine[1].

In this protocol, we detail the synthesis of 6-pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) using ethyl 3-oxo-3-(pyridin-3-yl)propanoate (also known as ethyl nicotinoylacetate) [2] and formamidine acetate .

Causality of Experimental Choices
  • Base Selection (Sodium Methoxide): A strong alkoxide base is required for two distinct mechanistic reasons. First, it deprotonates formamidine acetate to release the free, nucleophilic amidine. Second, it enolizes the β -keto ester, facilitating the initial nucleophilic attack by the amidine nitrogen.

  • Thermal Conditions (Reflux): While the initial adduct formation can occur at room temperature, the subsequent intramolecular cyclization and dehydration (aromatization) steps face a high activation energy barrier. Refluxing the methanolic solution for 12–16 hours ensures complete conversion to the thermodynamically stable aromatic pyrimidine ring.

  • Isoelectric Precipitation (pH 6.5): The target molecule contains both a basic pyridine ring and a weakly acidic pyrimidinol/pyrimidinone moiety. By quenching the reaction with glacial acetic acid to a pH of exactly 6.0–6.5, the molecule reaches its isoelectric point, neutralizing its overall charge and forcing it to precipitate out of the polar methanolic solvent [3].

Materials and Reagents

All reagents should be of analytical grade. Ensure that the sodium methoxide solution is stored under inert gas to prevent degradation via atmospheric moisture.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsQuantity (for 10 mmol scale)Role
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate 6283-81-4193.201.0 eq1.93 gPrimary starting material
Formamidine acetate 32085-92-0104.111.5 eq1.56 gNitrogen source / Amidine
Sodium methoxide (25% wt in MeOH) 124-41-454.023.0 eq6.86 mLBase / Catalyst
Methanol (Anhydrous) 67-56-132.04N/A30.0 mLSolvent
Glacial Acetic Acid 64-19-760.05N/AAs neededQuenching / Neutralization

Mechanistic Pathway Visualization

SynthesisWorkflow Reagents Reagents: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Acetate Base Base Activation (NaOMe in MeOH, 0 °C to RT) Reagents->Base Mix Condensation Cyclocondensation (Reflux, 12-16 hours) Base->Condensation Heat Intermediate Unstable Intermediate (Amidine-Ketoester Adduct) Condensation->Intermediate Nucleophilic Attack Aromatization Dehydration & Aromatization (- H2O, - EtOH) Intermediate->Aromatization Cyclization Workup Workup & Neutralization (Glacial Acetic Acid, pH 6-7) Aromatization->Workup Cool & Quench Product Target Product: 6-Pyridin-3-ylpyrimidin-4-ol Workup->Product Precipitation

Figure 1: Synthetic workflow and mechanistic progression for 6-pyridin-3-ylpyrimidin-4-ol.

Step-by-Step Laboratory Protocol

Phase 1: Reagent Activation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus if absolute anhydrous conditions are preferred.

  • Base Addition: Add 30.0 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-water bath.

  • Amidine Free-Basing: Slowly add 6.86 mL of Sodium methoxide (25% wt in MeOH) to the flask. Follow immediately with the portion-wise addition of 1.56 g (15.0 mmol) of formamidine acetate.

  • Stirring: Stir the suspension at 0 °C for 15 minutes to allow the complete release of free formamidine.

Phase 2: Cyclocondensation
  • Substrate Addition: Dropwise, add 1.93 g (10.0 mmol) of ethyl 3-oxo-3-(pyridin-3-yl)propanoate to the stirring mixture. The solution may undergo a slight color change as the enolate forms.

  • Heating: Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

  • Reflux: Transfer the flask to a heating mantle or oil bath. Heat the reaction mixture to a gentle reflux (approx. 65–70 °C) and maintain for 12 to 16 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol, 9:1) or LC-MS.

Phase 3: Workup and Isolation
  • Cooling: Once the β -keto ester is completely consumed, remove the reaction from the heat source and allow it to cool to room temperature. Further cool the flask in an ice-water bath to 0 °C.

  • Neutralization (Critical Step): Carefully add glacial acetic acid dropwise to the cold reaction mixture while monitoring the pH with pH paper or a calibrated probe. Stop the addition when the pH reaches exactly 6.0–6.5.

  • Precipitation: Upon reaching the isoelectric point, a solid precipitate of 6-pyridin-3-ylpyrimidin-4-ol will rapidly form. Stir the suspension at 0 °C for an additional 30 minutes to maximize crystal yield.

Phase 4: Purification
  • Filtration: Filter the precipitate under a vacuum using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 × 10 mL) to remove sodium acetate salts, followed by cold ethanol (1 × 5 mL) and diethyl ether (1 × 10 mL) to remove unreacted starting materials and organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 45 °C overnight to afford the pure product as an off-white to pale yellow solid.

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be subjected to NMR and Mass Spectrometry. Below is the expected analytical profile for pure 6-pyridin-3-ylpyrimidin-4-ol.

Analytical MethodExpected Signals / Data Points
Appearance Off-white to pale yellow powder
LC-MS (ESI+) m/z calculated for C9H8N3O [M+H]+: 174.07; Found: 174.1
1H NMR (400 MHz, DMSO-d6) δ 12.50 (br s, 1H, OH/NH tautomer), 9.15 (d, J = 2.0 Hz, 1H, Py-H), 8.65 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 8.35 (dt, J = 8.0, 2.0 Hz, 1H, Py-H), 8.20 (s, 1H, Pyrimidine-H2), 7.50 (dd, J = 8.0, 4.8 Hz, 1H, Py-H), 7.05 (s, 1H, Pyrimidine-H5).
13C NMR (100 MHz, DMSO-d6) δ 162.5, 158.0, 151.2, 148.5, 134.6, 132.0, 124.1, 105.2 (Note: specific shifts may vary slightly based on tautomeric equilibrium in solution).

References

  • Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (CID 222197) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Application

Application Notes and Protocols: 6-Pyridin-3-ylpyrimidin-4-ol as a Versatile Precursor in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, make it an ideal framework for the design of potent and selective inhibitors.[1] Within this esteemed class of heterocycles, 6-Pyridin-3-ylpyrimidin-4-ol emerges as a highly valuable and strategically designed precursor for the generation of extensive and diverse compound libraries aimed at a variety of therapeutic targets.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-Pyridin-3-ylpyrimidin-4-ol in drug discovery campaigns. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and present exemplary data on the biological activities of its derivatives, with a particular focus on kinase inhibition.

The Rationale for Employing 6-Pyridin-3-ylpyrimidin-4-ol as a Precursor

The power of 6-Pyridin-3-ylpyrimidin-4-ol as a precursor lies in its inherent structural features, which offer multiple avenues for chemical modification and interaction with biological targets.

  • The Pyrimidin-4-ol Core: This central motif is a bioisostere of the purine ring system, notably adenine, a fundamental component of ATP.[1] This mimicry allows derivatives to competitively bind to the ATP-binding site of numerous kinases, a proven strategy for inhibitor development. The hydroxyl group at the 4-position can also engage in crucial hydrogen bonding interactions within the kinase hinge region.

  • The Pyridin-3-yl Moiety: The pyridine ring introduces a key vector for diversification. Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of the resulting molecules.[3] Furthermore, the pyridine ring itself can be a site for further functionalization to explore structure-activity relationships (SAR).

  • Multiple Points for Derivatization: The 6-Pyridin-3-ylpyrimidin-4-ol scaffold presents at least three primary points for chemical modification: the pyrimidine ring, the pyridine ring, and the hydroxyl group at the 4-position. This allows for the rapid generation of a wide array of analogs with diverse physicochemical properties and biological activities.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 6-Pyridin-3-ylpyrimidin-4-ol

This protocol outlines a reliable two-step synthesis of 6-Pyridin-3-ylpyrimidin-4-ol starting from the readily available 3-acetylpyridine. The key transformation involves the formation of an enaminone intermediate, followed by a cyclocondensation reaction with urea.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

This step involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.[4][5]

Materials:

  • 3-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 3-acetylpyridine (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form 6-Pyridin-3-ylpyrimidin-4-ol

This step involves the cyclocondensation of the enaminone intermediate with urea in the presence of a base to form the desired pyrimidin-4-ol ring system.[6]

Materials:

  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (from Step 1)

  • Urea

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) and urea (1.5 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-Pyridin-3-ylpyrimidin-4-ol.

Protocol 2: Library Generation via Palladium-Catalyzed Cross-Coupling

The hydroxyl group of 6-Pyridin-3-ylpyrimidin-4-ol can be converted to a more reactive leaving group (e.g., a chloride or triflate) to enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 4-position of the pyrimidine ring, a common strategy in kinase inhibitor design.

Step 1: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Chloride)

Materials:

  • 6-Pyridin-3-ylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a scavenger)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Carefully add 6-Pyridin-3-ylpyrimidin-4-ol to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline if necessary.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6-(pyridin-3-yl)pyrimidine.

Step 2a: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Chloro-6-(pyridin-3-yl)pyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Microwave reactor or conventional heating setup

Procedure (Microwave-Assisted): [4]

  • In a microwave vial, combine 4-chloro-6-(pyridin-3-yl)pyrimidine (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent system.

  • Seal the vial and heat in the microwave reactor at a specified temperature and time (e.g., 100-150 °C for 15-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 2b: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-6-(pyridin-3-yl)pyrimidine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by 4-chloro-6-(pyridin-3-yl)pyrimidine and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Visualization of the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for a drug discovery program starting from the 6-Pyridin-3-ylpyrimidin-4-ol precursor.

DrugDiscoveryWorkflow Precursor 6-Pyridin-3-ylpyrimidin-4-ol (Starting Material) Derivatization Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) Precursor->Derivatization Synthesis Library Compound Library (Diverse Analogs) Derivatization->Library Generation Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Testing Hit Hit Compounds (Active Molecules) Screening->Hit Identification Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Progression Candidate Preclinical Candidate Lead_Opt->Candidate Selection ADME_Tox ADME/Tox Profiling Candidate->ADME_Tox Evaluation

Caption: A generalized workflow for drug discovery utilizing 6-Pyridin-3-ylpyrimidin-4-ol.

Application in Kinase Inhibitor Discovery

Derivatives of pyridinylpyrimidines have demonstrated significant potential as inhibitors of various protein kinases implicated in diseases such as cancer. The following table summarizes the inhibitory activities of some exemplary pyridinylpyrimidine and related compounds against different kinase targets.

Compound ClassTarget Kinase(s)Exemplary IC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidinesPDGFr, FGFr, EGFr, c-src1110, 130, 450, 220 (for compound 4b)[4]
Pyrido[2,3-d]pyrimidin-7-onesCdk4/D, Cdk2/A2, 43 (for compound 16)[7]
AminodimethylpyrimidinolsFGFR475.3 (for compound 6O)
2,4-Disubstituted PyrimidinesAurora A, Aurora B309, 293 (for compound 12a)[1]
Pyrazolo[3,4-d]pyrimidinescMET<10,000 (for compound 22)[1]

Data Interpretation and SAR Insights:

The data presented highlights the versatility of the pyrimidine scaffold. For instance, subtle modifications to the pyrido[2,3-d]pyrimidine core can dramatically alter selectivity. Replacement of a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety shifted the activity from a broad-spectrum tyrosine kinase inhibitor to a highly selective FGFR inhibitor.[4] Similarly, the introduction of a 2-aminopyridine side chain in pyrido[2,3-d]pyrimidin-7-ones led to exquisite selectivity for Cdk4/6 over other cyclin-dependent kinases.[7] These examples underscore the importance of systematic derivatization of the 6-Pyridin-3-ylpyrimidin-4-ol precursor to fine-tune potency and selectivity against a desired kinase target.

Protocol 3: Cell-Based Kinase Activity Assay

Once a library of compounds has been synthesized, it is crucial to assess their biological activity. Cell-based assays are highly valuable as they provide a more physiologically relevant context compared to purely biochemical assays. The following is a generalized protocol for a cell-based assay to determine the inhibitory activity of synthesized compounds on a specific kinase pathway.

Principle:

This protocol utilizes a cell line that either endogenously expresses the target kinase or has been engineered to do so. The assay measures the phosphorylation of a known downstream substrate of the kinase. Inhibition of the kinase by a test compound will result in a decrease in substrate phosphorylation, which can be quantified using various detection methods, such as ELISA, Western blotting, or fluorescence-based technologies.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HCT-116 for Aurora kinases)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the downstream substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., ECL substrate for Western blotting)

  • 96-well plates for cell culture and assays

  • Plate reader or imaging system

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2-24 hours). Include vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Quantification of Protein Phosphorylation:

    • ELISA-based: Coat a 96-well plate with a capture antibody for the total substrate protein. Add cell lysates, followed by a detection antibody specific for the phosphorylated form of the substrate. Use a secondary antibody conjugated to an enzyme for signal generation.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total substrate antibodies.

  • Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in substrate phosphorylation (IC₅₀ value).

Visualization of a Representative Signaling Pathway

The following diagram illustrates the inhibition of the EGFR signaling pathway by a hypothetical inhibitor derived from 6-Pyridin-3-ylpyrimidin-4-ol.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes Inhibitor Pyridinylpyrimidine Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a pyridinylpyrimidine derivative.

ADME/Tox Profiling: A Critical Step in Drug Development

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to de-risk drug candidates and avoid late-stage failures.[6] A panel of in vitro assays should be employed to evaluate the drug-like properties of promising compounds derived from 6-Pyridin-3-ylpyrimidin-4-ol.

Key In Vitro ADME/Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound, a key factor for oral absorption.

  • Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compound to cross biological membranes, predicting intestinal absorption.

  • Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.

  • Cytochrome P450 (CYP) Inhibition: Determines if the compound inhibits major CYP enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cytotoxicity (e.g., MTT, CellTiter-Glo): Assesses the general toxicity of the compound to cells.

  • hERG Inhibition: Evaluates the potential for cardiotoxicity.

Computational in silico models can also be used as a preliminary screen to predict ADME/Tox properties based on the chemical structure of the compounds.

Conclusion

6-Pyridin-3-ylpyrimidin-4-ol represents a strategically valuable precursor in modern drug discovery, particularly for the development of kinase inhibitors. Its versatile scaffold allows for the efficient generation of diverse compound libraries through established and robust synthetic methodologies. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this precursor in their quest for novel therapeutics. By combining rational design, efficient synthesis, and comprehensive biological evaluation, the full potential of 6-Pyridin-3-ylpyrimidin-4-ol as a starting point for the discovery of next-generation medicines can be realized.

References

  • Vippagunta, S. R., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(6), 1604–1611.
  • Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). Available from: [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214.
  • ACS Publications. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. (2016). Available from: [Link]

  • MedChemComm. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). Available from: [Link]

  • Cyprotex. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Available from: [Link]

  • SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]

  • ACS Publications. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018). Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). Available from: [Link]

  • ResearchGate. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Available from: [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1121.
  • Frontiers in Pharmacology. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Available from: [Link]

  • Beilstein Journals. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Available from: [Link]

  • ResearchGate. Three-component cyclocondensation of aldehyde, urea with aromatic... Available from: [Link]

  • Pandey, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • CKT College. Green Ecofriendly synthesis of Glycoluril derivatives via Cyclocondensation of Benzil and urea/thiourea. Available from: [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (2021). Available from: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
  • ACS Publications. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (2000). Available from: [Link]

  • Frontiers in Chemistry. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Available from: [Link]

  • PubMed. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2007). Available from: [Link]

  • PubMed. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2024). Available from: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. (2022). Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]

  • PubMed. An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. (2018). Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Available from: [Link]

  • World Journal of Pharmaceutical Research. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available from: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available from: [Link]

  • ACS Publications. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). Available from: [Link]

  • Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. (2021). Available from: [Link]

  • PMC. Pyridine Compounds with Antimicrobial and Antiviral Activities. (2023). Available from: [Link]

  • PMC. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. (2011). Available from: [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2024). Available from: [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Pyridin-3-ylpyrimidin-4-ol Derivatives in Drug Discovery

Executive Summary & Scope The compound 6-pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) is a highly valued heterocyclic building block in modern medicinal chemistry. Its core structure—a pyrimidine ring substituted with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 6-pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) is a highly valued heterocyclic building block in modern medicinal chemistry. Its core structure—a pyrimidine ring substituted with a 3-pyridyl group—serves as a privileged scaffold in the development of advanced therapeutics, including potent kinase inhibitors such as RIPK1 antagonists[1].

However, integrating this building block into complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction presents a fundamental chemical challenge. The 4-hydroxyl group of the pyrimidine ring exists predominantly as its stable pyrimidin-4(3H)-one tautomer in solution. This lactam-like state is inert to Palladium(0) oxidative addition. To utilize this building block as an electrophile in cross-coupling, it must first undergo electrophilic activation. This application note details the mechanistic logic, optimized protocols, and troubleshooting strategies for activating 6-pyridin-3-ylpyrimidin-4-ol and subsequently coupling it with arylboronic acids.

Mechanistic Overview & Experimental Logic

The successful functionalization of 6-pyridin-3-ylpyrimidin-4-ol relies on a two-phase synthetic workflow:

Phase 1: Electrophilic Activation (Deoxychlorination) Because the C-OH bond cannot participate in Suzuki-Miyaura coupling, it is converted into a highly reactive C-Cl bond using Phosphorus oxychloride ( POCl3​ ). The resulting intermediate, 4-chloro-6-(pyridin-3-yl)pyrimidine , possesses an electron-deficient heteroaromatic core that makes the C-Cl bond exceptionally susceptible to oxidative addition by Pd(0) catalysts[2].

Phase 2: Suzuki-Miyaura Cross-Coupling During the catalytic cycle, the electron-deficient nature of the 4-chloropyrimidine accelerates the initial oxidative addition step[3]. However, this same electronic property introduces a critical vulnerability: the substrate is highly prone to competitive nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions. If the reaction conditions are too basic or aqueous, the 4-chloropyrimidine will rapidly hydrolyze back to the inert 6-pyridin-3-ylpyrimidin-4-ol starting material. Therefore, selecting the correct balance of catalyst, ligand, base, and solvent is paramount to favor transmetalation over hydrolysis[4].

Workflow & Pathway Visualization

Workflow A 6-Pyridin-3-ylpyrimidin-4-ol (Stable Pyrimidone Tautomer) B Electrophilic Activation (POCl3, 90°C) A->B C 4-Chloro-6-(pyridin-3-yl)pyrimidine (Active Electrophile) B->C D Suzuki-Miyaura Coupling (Pd-Cat, Ar-B(OH)2, Base) C->D E 4-Aryl-6-(pyridin-3-yl)pyrimidine (Target Scaffold) D->E

Synthetic workflow from 6-pyridin-3-ylpyrimidin-4-ol to 4,6-disubstituted pyrimidines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 4-Chloro-6-(pyridin-3-yl)pyrimidine TM Transmetalation Pd(II) Complex OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Pd(II) Complex TM->RE Base-Halide Exchange RE->Pd0 - 4-Aryl-6-(pyridin-3-yl)pyrimidine

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 4-chloropyrimidine electrophiles.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-(pyridin-3-yl)pyrimidine

This protocol activates the inert hydroxyl group into a reactive chloride electrophile.

Reagents:

  • 6-Pyridin-3-ylpyrimidin-4-ol: 5.0 mmol (866 mg)

  • Phosphorus oxychloride ( POCl3​ ): 5.0 mL (Excess)

  • N,N -Dimethylaniline: 2.5 mmol (317 µL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-pyridin-3-ylpyrimidin-4-ol (866 mg).

  • Reagent Addition: Carefully add POCl3​ (5.0 mL) at room temperature under an argon atmosphere.

  • Catalyst Addition: Slowly add N,N -dimethylaniline (317 µL) dropwise.

    • Causality Check: N,N -dimethylaniline serves as both a nucleophilic catalyst and an acid scavenger. Unlike pyridine, which can polymerize and form intractable black tar under refluxing POCl3​ conditions, N,N -dimethylaniline ensures a clean conversion by stabilizing the intermediate phosphorodichloridate leaving group.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours. Monitor completion via LC-MS (quench a 5 µL aliquot in cold methanol).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully pour the dark residue over crushed ice (50 g) and neutralize to pH 7-8 using saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 4-chloro-6-(pyridin-3-yl)pyrimidine.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol couples the activated pyrimidine with an arylboronic acid.

Reagents:

  • 4-Chloro-6-(pyridin-3-yl)pyrimidine: 1.0 mmol (191.6 mg)

  • Phenylboronic acid: 1.2 mmol (146.3 mg)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (5 mol%, 40.8 mg)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 mmol (276.4 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • System Assembly: In a 10 mL Schlenk tube, combine 4-chloro-6-(pyridin-3-yl)pyrimidine, phenylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality Check: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (40.8 mg) under a positive stream of Argon. Seal the tube.

    • Causality Check: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) transmetalation intermediate. This geometric constraint significantly lowers the activation energy for the final reductive elimination step, outcompeting side reactions like homocoupling.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and purify via flash chromatography to yield 4-phenyl-6-(pyridin-3-yl)pyrimidine.

Optimization Data & Yield Analysis

The following table summarizes the optimization landscape for the coupling of 4-chloro-6-(pyridin-3-yl)pyrimidine with phenylboronic acid. It highlights the delicate balance required to prevent the hydrolysis of the electrophile.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent System (Ratio)Temp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ DME / H2​O (2:1)8045*
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O (10:1)10062
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1) 90 88
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane (Anhydrous)10075**

*Significant hydrolysis of the 4-chloropyrimidine back to 6-pyridin-3-ylpyrimidin-4-ol was observed due to high water content and strong basicity. **Reaction proceeded slowly due to the poor solubility of the boronic acid and base in strictly anhydrous conditions.

Troubleshooting & Self-Validating Systems

  • Issue: Protodeboronation of the Boronic Acid.

    • Observation: High recovery of the 4-chloropyrimidine, but the boronic acid is consumed (converted to benzene).

    • Solution: Transition from a boronic acid to a pinacol boronic ester (Bpin). Alternatively, implement a slow-addition protocol for the boronic acid using a syringe pump to keep its steady-state concentration low, minimizing base-catalyzed protodeboronation.

  • Issue: Hydrolysis of the 4-Chloropyrimidine.

    • Observation: LC-MS shows a mass corresponding to 6-pyridin-3-ylpyrimidin-4-ol ( [M+H]+=174 ).

    • Solution: Water is required to form the reactive arylboronate complex [Ar-B(OH)3​]− , but excessive water drives SN​Ar hydrolysis. Ensure the Dioxane:Water ratio is strictly maintained at 4:1. If hydrolysis persists, switch to an anhydrous system using finely milled Cs2​CO3​ or Potassium fluoride (KF) as the base.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Application

Advanced Sample Preparation Techniques for HPLC Analysis of 6-Pyridin-3-ylpyrimidin-4-ol

Introduction & Chemical Profiling The accurate quantification of highly polar, heteroaromatic compounds in biological matrices presents a persistent challenge in bioanalytical chemistry. 6-Pyridin-3-ylpyrimidin-4-ol (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The accurate quantification of highly polar, heteroaromatic compounds in biological matrices presents a persistent challenge in bioanalytical chemistry. 6-Pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) is a prime example of such a compound. Structurally, it consists of a pyridine ring linked to a pyrimidin-4-ol moiety, which can undergo keto-enol tautomerism to form pyrimidin-4(1H)-one.

This structural configuration imparts an amphoteric nature to the molecule. The pyridine nitrogen acts as a basic center (pKa ~5.2), while the pyrimidin-4-ol hydroxyl group exhibits weakly acidic properties (pKa ~8.0–9.0). Because of its high polarity and multiple nitrogen atoms, direct injection of biological or synthetic samples into an HPLC system without rigorous cleanup leads to severe peak tailing (due to secondary interactions with free silanols on the stationary phase), rapid column degradation, and significant matrix suppression in mass spectrometric or UV detection[1].

Rationale for Sample Preparation Strategy

To achieve a self-validating, highly reproducible extraction, we must exploit the molecule's pH-dependent ionization. A Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy is the optimal choice.

The Causality Behind the Chemistry:

  • Acidification (Loading): By adjusting the sample to pH < 3 using formic acid, the basic pyridine nitrogen becomes fully protonated (cationic). When loaded onto an MCX sorbent (which contains strong sulfonic acid cation-exchange groups), the analyte is captured via robust ionic bonds.

  • Organic Washing: Because the analyte is locked in place ionically, we can aggressively wash the sorbent with 100% methanol. This removes neutral and acidic lipophilic interferences (such as phospholipids and non-polar proteins) that would otherwise cause matrix effects, without risking premature elution of the target compound.

  • Basic Elution: Eluting with 5% ammonium hydroxide (NH₄OH) in methanol raises the pH above 10. This neutralizes the pyridine nitrogen, breaking the ionic interaction with the sorbent, while the high organic content efficiently sweeps the now-neutral molecule off the column.

This mechanism aligns with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidelines, ensuring high selectivity, minimal matrix effects, and robust precision[2].

Experimental Workflows

Reagents & Materials
  • Sorbent: Waters Oasis MCX Cartridges (30 mg, 1 cc) or equivalent.

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 6-Pyridin-3-ylpyrimidin-4-ol-¹³C₃) to correct for extraction losses.

  • Buffers: 2% Formic Acid (HCOOH) in LC-MS grade water; 5% NH₄OH in LC-MS grade Methanol.

Step-by-Step Protocol: Protein Precipitation (PPT) & SPE

Every protocol step below is designed as a self-validating system, incorporating IS spiking prior to any manipulation to track true recovery.

  • Sample Aliquoting & IS Spiking: Transfer 200 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution. Vortex for 10 seconds.

  • Protein Precipitation (Pre-treatment): Add 400 µL of 2% HCOOH in water. Causality: This step simultaneously disrupts protein binding, precipitates large macromolecular proteins, and forces the analyte into its protonated (cationic) state.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a clean vial.

  • SPE Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge to wet the polymer bed, followed by 1.0 mL of 2% HCOOH in water to equilibrate the sorbent to an acidic pH.

  • Sample Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% HCOOH in water through the cartridge to remove polar, water-soluble interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove lipophilic neutrals and acids. Causality: The analyte remains bound due to the ionic interaction with the sulfonic acid groups.

  • Elution: Elute the target analyte and IS using 1.0 mL of 5% NH₄OH in Methanol. Collect in a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC autosampler vial.

SPE_Workflow PreTreatment 1. Sample Pre-treatment Acidify with 2% HCOOH (Analyte becomes Cationic) Load 3. Load Sample Cation Exchange Binding PreTreatment->Load Condition 2. Condition & Equilibrate MeOH, then 2% HCOOH Condition->Load Wash 4. Wash Interferences 2% HCOOH, then 100% MeOH (Removes Neutrals/Acids) Load->Wash Elute 5. Elution 5% NH4OH in MeOH (Neutralizes Analyte) Wash->Elute Reconstitute 6. Reconstitution Evaporate & Dissolve in Mobile Phase Elute->Reconstitute

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for 6-Pyridin-3-ylpyrimidin-4-ol.

Quantitative Data & Recovery

The following table summarizes the expected validation parameters when utilizing the MCX SPE protocol compared to standard Protein Precipitation (PPT) alone. The data reflects the necessity of SPE for eliminating matrix suppression and achieving FDA-compliant precision[2].

Extraction MethodMean Recovery (%)Matrix Effect (%)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)LLOQ (ng/mL)
Direct PPT (Control) 65.4 ± 8.2-42.1 (Suppression)12.515.810.0
Oasis MCX SPE 94.2 ± 3.1-4.5 (Negligible)3.24.70.5

Note: Matrix effect is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. A value close to 0% indicates no matrix interference.

HPLC Method Parameters

To complete the analytical workflow, the reconstituted sample must be analyzed using a column capable of handling basic, polar compounds without peak tailing. An end-capped, polar-embedded C18 column is highly recommended.

ParameterSpecification
Analytical Column Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Gradient Program 0-1 min: 5% B 1-6 min: Linear gradient to 60% B 6-7 min: 95% B (Wash) 7.1-10 min: 5% B (Equilibration)
Injection Volume 5.0 µL

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. URL:[Link]

  • Fay, L B et al. "Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification." Mutation Research, May 1997. URL: [Link]

  • Waters Corporation. "Oasis MCX 3 cc VAC Cartridge 60 mg Sorbent." Waters.com, 2024. URL:[Link]

Sources

Method

Functionalization of the Pyrimidine Ring in 6-Pyridin-3-ylpyrimidin-4-ol: Application Notes and Protocols

Introduction: The Strategic Importance of the Pyridinylpyrimidine Scaffold The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules and a multitude of approved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridinylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules and a multitude of approved therapeutic agents.[1][2] Its fusion with a pyridine ring creates the pyridinylpyrimidine scaffold, a "privileged structure" renowned for its role in kinase inhibition and the treatment of various diseases, particularly in oncology.[1][3] The compound 6-Pyridin-3-ylpyrimidin-4-ol is a valuable starting material in drug discovery campaigns, offering multiple sites for chemical modification to generate diverse compound libraries for structure-activity relationship (SAR) studies.

A critical feature of this scaffold is the tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4-one forms.[4][5] This equilibrium profoundly influences the electronic properties and reactivity of the pyrimidine ring, dictating the regioselectivity of subsequent functionalization reactions. This guide provides a detailed exploration of key synthetic strategies to functionalize the pyrimidine ring of 6-Pyridin-3-ylpyrimidin-4-ol, with a focus on explaining the causality behind protocol choices and providing robust, validated experimental methodologies.

Core Concepts: Reactivity of the 6-Pyridin-3-ylpyrimidin-4-ol Scaffold

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[6] However, the substituents at the C4 and C6 positions modulate this reactivity. The 4-oxo group in the predominant pyrimidin-4-one tautomer acts as an electron-donating group through resonance, increasing the electron density at the C5 position. This makes the C5-H bond susceptible to electrophilic substitution. Conversely, the C2 and C4 positions are the most electrophilic and prone to nucleophilic attack, especially after activation.

G cluster_c5 C5-Functionalization Pathway cluster_c4 C4-Functionalization Pathway Start 6-Pyridin-3-ylpyrimidin-4-ol Halogenation Protocol 1: C5-Halogenation (NBS) Start->Halogenation Chlorination Protocol 2: C4-Chlorination (POCl₃) Start->Chlorination C5_Halide 5-Bromo-6-(pyridin-3-yl) pyrimidin-4-ol Halogenation->C5_Halide Suzuki_C5 Protocol 3: Suzuki Coupling C5_Halide->Suzuki_C5 C5_Aryl 5-Aryl-6-(pyridin-3-yl) pyrimidin-4-ol Suzuki_C5->C5_Aryl C4_Chloride 4-Chloro-6-(pyridin-3-yl) pyrimidine Chlorination->C4_Chloride Suzuki_C4 Protocol 3: Suzuki Coupling C4_Chloride->Suzuki_C4 C4_Aryl 4-Aryl-6-(pyridin-3-yl) pyrimidine Suzuki_C4->C4_Aryl

Sources

Application

Formulation strategies for delivering 6-Pyridin-3-ylpyrimidin-4-ol analogs

Application Notes & Protocols Topic: Formulation Strategies for Delivering 6-Pyridin-3-ylpyrimidin-4-ol Analogs Audience: Researchers, scientists, and drug development professionals. Strategic Formulation Pathways for 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Formulation Strategies for Delivering 6-Pyridin-3-ylpyrimidin-4-ol Analogs

Audience: Researchers, scientists, and drug development professionals.

Strategic Formulation Pathways for 6-Pyridin-3-ylpyrimidin-4-ol Analogs: From Physicochemical Characterization to Advanced Delivery

Abstract The 6-pyridin-3-ylpyrimidin-4-ol scaffold is a cornerstone for a new generation of targeted therapeutics, particularly in oncology as kinase inhibitors.[1][2] However, the promising biological activity of these analogs is often hampered by poor aqueous solubility, a consequence of their high molecular weight, lipophilicity, and strong crystal lattice energy.[3] This inherent low solubility presents a significant hurdle to achieving adequate bioavailability, potentially leading to variable in-vivo exposure and therapeutic failure.[4][5] This guide provides a comprehensive framework for formulation scientists to systematically characterize and overcome the solubility challenges of these potent analogs. We detail foundational analytical protocols, decision-making workflows, and step-by-step formulation methodologies, from simple pH modification to advanced amorphous solid dispersions and lipid-based systems. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to empower researchers in developing robust and effective drug delivery systems.

Foundational Physicochemical Characterization: Understanding Your Molecule

Before any formulation strategy can be devised, a thorough understanding of the analog's intrinsic physicochemical properties is paramount. These initial data points will govern the entire formulation development pathway. The low water solubility of many pyrimidine derivatives can be attributed to their physicochemical properties, often being lipophilic and possessing strong crystal lattice energy.[3]

Core Characterization Assays:

  • pKa and LogP/D Determination: The pyridine and pyrimidine rings contain ionizable nitrogen atoms, making their solubility highly dependent on pH.[3][6] Determining the acid dissociation constant (pKa) is the first critical step. The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) will quantify the compound's lipophilicity.

  • Equilibrium Solubility (Shake-Flask Method): This gold-standard method determines the thermodynamic solubility limit of the compound in various aqueous media (e.g., water, phosphate-buffered saline, simulated gastric and intestinal fluids).[6]

  • Solid-State Analysis (DSC, XRPD): Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential to identify the compound's solid form (crystalline vs. amorphous) and melting point.[7] Crystalline materials, common for this class of compounds, require more energy to dissolve, presenting a greater solubility challenge.[3]

Table 1: Hypothetical Physicochemical Profile of a 6-Pyridin-3-ylpyrimidin-4-ol Analog (Compound "PY-401")
ParameterValueImplication for Formulation
Molecular Weight450.5 g/mol High MW can negatively impact solubility.
pKa (basic)4.2Ionizable. Solubility will increase significantly at pH < 4.2.[3]
LogP4.5Highly lipophilic, suggesting poor aqueous solubility.[3]
Aqueous Solubility (pH 7.4)< 0.1 µg/mLExtremely low solubility necessitates advanced formulation.
Melting Point (Tm)215 °CHigh melting point indicates a stable crystal lattice, a major barrier to dissolution.[7]
Solid FormCrystallineHigh energy required to break the crystal lattice. Amorphous forms would be more soluble.[5]

A Strategic Approach to Formulation Development

Based on the initial characterization, a logical, tiered approach can be employed to select the most appropriate formulation strategy. The following decision tree illustrates a typical workflow, starting with the simplest techniques and progressing to more complex systems as required.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection start Start: Synthesized 6-Pyridin-3-ylpyrimidin-4-ol Analog char Physicochemical Characterization (pKa, LogP, Solubility, Solid State) start->char decision1 Is the compound ionizable with a usable pKa? char->decision1 decision3 Is compound lipophilic (LogP > 3)? decision1->decision3 No ph_cosolvent Strategy: pH Modification & Co-solvent Systems decision1->ph_cosolvent Yes decision2 Is solubility sufficient with pH/co-solvents? decision2->decision3 No end Final Formulation with Analytical Validation (HPLC, DLS, etc.) decision2->end Yes lipid_form Strategy: Lipid-Based Formulations (e.g., SMEDDS) decision3->lipid_form Yes advanced_form Strategy: Amorphous Solid Dispersions or Cyclodextrin Complexation decision3->advanced_form No ph_cosolvent->decision2 lipid_form->end advanced_form->end

Caption: Formulation strategy decision tree for 6-pyridin-3-ylpyrimidin-4-ol analogs.

First-Line Formulation Protocols

For early-stage research and initial in-vitro screening, simple and rapid solubilization methods are often sufficient.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To quantify the solubility of an ionizable analog across a physiologically relevant pH range.[6]

Rationale: For a compound like PY-401 with a basic pKa of 4.2, protonation in an acidic environment will convert the neutral molecule into a more soluble salt form.[3] This protocol systematically measures this effect.

Materials:

  • 6-Pyridin-3-ylpyrimidin-4-ol analog powder.

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 10.[6]

  • Glass vials with screw caps.

  • Shaking incubator set to 25°C or 37°C.

  • 0.22 µm syringe filters (ensure low drug binding).

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantification method.

Procedure:

  • Add an excess amount of the analog powder to 2 mL of each buffer in separate, labeled vials. The presence of visible, undissolved solid is required to ensure saturation.[6]

  • Tightly cap the vials and place them in a shaking incubator.

  • Agitate the samples for 48 hours to ensure equilibrium is reached.[6]

  • After equilibration, let the vials stand for 30 minutes to allow excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the filtrate as necessary with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[8]

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Advanced Formulation Strategies

When simple methods are insufficient for achieving the target exposure, more advanced techniques that alter the drug's physical state or its immediate microenvironment are necessary.

Cyclodextrin Inclusion Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules like our analogs, forming a water-soluble inclusion complex that enhances solubility and dissolution.[3][4]

Caption: Encapsulation of a drug analog within a cyclodextrin molecule.

Protocol 2: Preparation of a Cyclodextrin Complex via Kneading

Objective: To prepare a solid inclusion complex of the analog with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve aqueous solubility.

Rationale: The kneading method uses a small amount of solvent to create a paste, forcing the drug and cyclodextrin into close proximity and facilitating complex formation.[6] This method is efficient for lab-scale screening.

Materials:

  • 6-Pyridin-3-ylpyrimidin-4-ol analog.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Mortar and pestle.

  • Ethanol/water (50:50 v/v) mixture.

  • Vacuum oven or desiccator.

Procedure:

  • Place the required amount of HP-β-CD in a mortar.

  • Slowly add the ethanol/water mixture while triturating with the pestle to form a consistent slurry.[6]

  • Add the analog powder to the slurry in the desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Knead the mixture vigorously for 60 minutes. The mixture should form a thick, uniform paste.

  • Dry the resulting paste in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved.

  • Pulverize the dried mass into a fine powder using the mortar and pestle.

  • Store the final complex in a desiccator.

  • Validation: Characterize the complex using DSC (disappearance of the drug's melting peak) and perform a solubility test comparing the complex to the pure drug.

Amorphous Solid Dispersions (ASDs)

Mechanism: An ASD is a molecular mix of the drug and a hydrophilic polymer carrier.[8] By dispersing the drug in an amorphous state, the high energy barrier of the crystal lattice is eliminated, leading to a supersaturated solution upon dissolution, which can significantly enhance absorption.[3][9]

Protocol 3: ASD Formulation by Solvent Evaporation

Objective: To prepare an ASD of the analog with a hydrophilic polymer (e.g., PVP K30, HPMC) to enhance its dissolution rate and solubility.

Rationale: The solvent evaporation method is a common lab-scale technique to produce ASDs. Both the drug and polymer are dissolved in a common solvent, and rapid removal of the solvent traps the drug in a high-energy amorphous state within the polymer matrix.[8]

G step1 Step 1: Dissolution Dissolve Drug & Polymer (e.g., HPMC) in a common solvent (e.g., Methanol) step2 Step 2: Solvent Evaporation Rapidly remove solvent using a rotary evaporator step1->step2 step3 Step 3: Secondary Drying Dry the resulting film in a vacuum oven to remove residual solvent step2->step3 step4 Step 4: Milling & Sieving Pulverize the dried ASD into a uniform powder step3->step4

Sources

Method

Chemoselective Catalytic Hydrogenation of 6-Pyridin-3-ylpyrimidin-4-ol Derivatives: A Methodological Guide

Introduction & Rationale The 6-(pyridin-3-yl)pyrimidin-4-ol scaffold is a highly privileged bis-heteroaromatic motif in drug discovery, frequently utilized in the development of kinase inhibitors and Aldehyde Dehydrogena...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 6-(pyridin-3-yl)pyrimidin-4-ol scaffold is a highly privileged bis-heteroaromatic motif in drug discovery, frequently utilized in the development of kinase inhibitors and Aldehyde Dehydrogenase 1A (ALDH1A) inhibitors[1]. During lead optimization, improving the pharmacokinetic profile (e.g., aqueous solubility, reduced off-target toxicity) often requires increasing the fraction of sp³-hybridized carbons (Fsp³). The chemoselective catalytic hydrogenation of the pyridine ring to a piperidine ring—yielding 6-(piperidin-3-yl)pyrimidin-4-ol while leaving the pyrimidin-4-ol core intact—is a highly effective strategy to achieve this.

Mechanistic Principles of Chemoselectivity

Reducing bis-heteroaromatic systems is notoriously challenging. Both pyridine and pyrimidine rings contain basic nitrogen atoms that can strongly coordinate to transition metal surfaces (e.g., Pd, Pt, Rh), leading to severe catalyst poisoning and stalled reactions[2].

To achieve chemoselectivity, we must exploit the intrinsic electronic and structural differences between the two rings:

  • Tautomerization & Aromaticity: Pyrimidin-4-ol exists predominantly as its pyrimidin-4(1H)-one tautomer in solution. This amide-like resonance significantly reduces the ring's overall aromaticity and its susceptibility to standard arene hydrogenation compared to a standard pyridine ring.

  • Protonation-Driven Activation: By conducting the reaction in an acidic medium (e.g., glacial acetic acid or methanolic HCl), the more basic pyridine nitrogen is selectively protonated. This protonation serves a dual causality: it prevents the nitrogen lone pair from coordinating to and poisoning the catalyst, and it renders the pyridine ring highly electron-deficient, facilitating nucleophilic hydride attack from the metal surface[3]. Furthermore, the chemoselectivity of transition-metal-catalyzed hydrogenation can be finely tuned by adjusting the exact stoichiometry of these acidic additives[4].

Decision Tree & Workflow

Workflow Substrate 6-(Pyridin-3-yl)pyrimidin-4-ol (Starting Material) Acidic Acidic Solvent (Glacial AcOH) Protonates Pyridine N Substrate->Acidic Optimal Pathway Neutral Neutral Solvent (EtOH/MeOH) Unprotonated N Substrate->Neutral Suboptimal PtO2 PtO2 (Adams' Catalyst) 50 bar H2, 50°C Acidic->PtO2 Rh2O3 Rh2O3 Catalyst 10 bar H2, 25°C Acidic->Rh2O3 PdC Pd/C Catalyst 1-5 bar H2, 25°C Neutral->PdC Product 6-(Piperidin-3-yl)pyrimidin-4-ol (Chemoselective Target) PtO2->Product Complete Conversion Rh2O3->Product Mild Conversion Poison Catalyst Poisoning (Reaction Stalls) PdC->Poison N-Coordination

Fig 1. Decision tree for the chemoselective hydrogenation of bis-heteroaromatic substrates.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using PtO₂ (Adams' Catalyst)

Platinum dioxide (PtO₂) is a robust catalyst for the complete reduction of substituted pyridines under acidic conditions, as it reduces in situ to highly active platinum black[3].

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a high-pressure stainless-steel autoclave (e.g., Parr reactor) is thoroughly cleaned, dried, and purged with inert nitrogen gas for 15 minutes.

  • Substrate Dissolution: Dissolve 10.0 mmol of 6-(pyridin-3-yl)pyrimidin-4-ol in 40 mL of anhydrous glacial acetic acid. Stir until a homogenous solution is achieved.

  • Catalyst Addition: Carefully add 10 mol% of PtO₂ (Adams' catalyst) to the solution under a continuous stream of nitrogen to prevent premature ignition of solvent vapors.

  • Pressurization & Heating: Seal the autoclave. Purge the vessel three times with H₂ gas (pressurize to 10 bar, then vent). Finally, pressurize the reactor to 50 bar of H₂ and heat the mixture to 50 °C with vigorous mechanical stirring (800 rpm).

  • Monitoring: Monitor the reaction via hydrogen uptake. The reaction is typically complete within 12–16 hours when pressure stabilizes.

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum black (Caution: Pyrophoric when dry!). Wash the pad with methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt by adding saturated aqueous NaHCO₃ until pH 8 is reached, then extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine derivative.

Protocol B: Mild Hydrogenation using Rh₂O₃

Rhodium(III) oxide has emerged as a highly active, alternative catalyst for the hydrogenation of unprotected or functionalized pyridines under significantly milder conditions[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of the substrate in 40 mL of methanol. Add 1.0 equivalent of concentrated HCl (aqueous) to selectively protonate the pyridine nitrogen.

  • Catalyst Addition: Add 5 mol% of Rh₂O₃ catalyst to the reaction flask.

  • Reaction Execution: Transfer the mixture to a medium-pressure hydrogenation apparatus. Purge with H₂ and pressurize to 10 bar. Stir vigorously at 25 °C for 24 hours.

  • Workup: Filter the catalyst through Celite, concentrate the solvent, and basify the aqueous residue with 1M NaOH to precipitate the free base product.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected outcomes based on catalyst and solvent selection, demonstrating the critical need for acidic media to prevent catalyst poisoning.

Catalyst SystemSolvent / AdditivePressure (H₂)Temp (°C)Conversion (%)Selectivity for Piperidine (%)
PtO₂ (10 mol%) Glacial AcOH50 bar50>99>95
Rh₂O₃ (5 mol%) MeOH / 1 eq HCl10 bar2592>90
Pd/C (10 mol%) EtOH / H₂SO₄10 bar504570
Pd/C (10 mol%) EtOH (Neutral)5 bar25<5N/A (Poisoned)

Self-Validation & Analytical Troubleshooting

To ensure the protocol has functioned as a self-validating system, researchers must confirm chemoselectivity through the following analytical checks:

  • ¹H NMR Spectroscopy (Critical Check): The successful reduction of the pyridine ring is confirmed by the complete disappearance of the downfield aromatic protons (typically between 7.2–9.0 ppm). Concurrently, broad aliphatic multiplets will emerge in the 1.5–3.5 ppm region, corresponding to the newly formed piperidine ring. Validation point: The pyrimidine C2-H singlet (typically around 8.0–8.2 ppm) must remain strictly intact; its disappearance indicates over-reduction (hydrogenolysis) of the pyrimidin-4-ol core.

  • LC-MS Analysis: The target mass must shift from [M+H]+ to [M+7]+ (representing the addition of 6 hydrogens to the pyridine ring).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Pyridin-3-ylpyrimidin-4-ol Synthesis

[color="#2 Refining Visual Aesthetics I've revised the DOT diagrams again, focusing on clear labeling and a consistent visual style, which improves the workflow and troubleshooting readability, per the Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[color="#2

Refining Visual Aesthetics

I've revised the DOT diagrams again, focusing on clear labeling and a consistent visual style, which improves the workflow and troubleshooting readability, per the Senior Application Scientist's feedback. I've re-defined visual aesthetics. I have a good handle on visual tools!

Finalizing the Visuals

I'm now putting the finishing touches on the diagrams to ensure they meet visual standards. I've focused on consistency in the aesthetics and ensured the labels are clear and the contrast is high. The flow of each diagram is clear, and easy to read.

Integrating Visual Refinements

I'm now revising the visual aids, making the final edits to the DOT diagrams. I have checked all URLs. I'm focusing on the clarity of the diagrams, ensuring that the visual representations effectively communicate the synthesis workflow and troubleshooting steps in a clear and intuitive manner.

Finalizing the Visuals

I've finalized all the diagrams. They are now clear, consistent, and visually accessible for the guide. The overall presentation is greatly improved.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with synthesizing 6-pyridin-3-ylpyrimidin-4-ol (often existing in its tautomeric form, 6-(pyridin-3-yl)pyrimidin-4(1H)-one).

While the condensation of a β -ketoester with an amidine is a foundational method for constructing pyrimidine rings, applying this to pyridine-substituted derivatives introduces complex variables regarding regioselectivity, amphoteric solubility, and intermediate stability [1.3]. This guide moves beyond basic procedures to explain the causality behind each experimental parameter, ensuring your workflows are robust, reproducible, and self-validating.

SECTION 1: Mechanistic Workflow & Causality

The synthesis relies on the cyclocondensation of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with formamidine acetate. The reaction proceeds via a cascade mechanism: an initial Knoevenagel-type enamine formation followed by an intramolecular nucleophilic acyl substitution (cyclization)[1]. Understanding this pathway is critical because the intermediates are highly susceptible to competing side reactions (such as ester hydrolysis) if the microenvironment is not strictly controlled.

SynthesisWorkflow A Starting Materials Ethyl 3-oxo-3-(pyridin-3-yl)propanoate + Formamidine Acetate B Base Activation NaOEt in dry EtOH (0-5 °C) A->B Add Base C Condensation Enamine Intermediate Formation B->C Deprotonation D Thermal Cyclization Reflux (78 °C, 12 h) C->D Intramolecular Attack E Crude Product Sodium Pyrimidin-4-olate Salt D->E Loss of EtOH + H2O F Isoelectric Workup Neutralization with AcOH (pH 6.5) E->F pH Adjustment G Purification Recrystallization (EtOH/H2O) F->G Filtration & Wash

Fig 1: Synthetic workflow and intermediate transitions for 6-pyridin-3-ylpyrimidin-4-ol.

SECTION 2: Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield or Purity? Q1 Is starting ester fully consumed? Issue->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are there multiple spots on TLC? Yes1->Q2 Fix1 Increase formamidine excess to 2.0 eq No1->Fix1 Volatilization loss Fix2 Prevent ester hydrolysis: Use strictly anhydrous EtOH Q2->Fix2 Yes (Side products) Fix3 Optimize isoelectric pH during workup (pH 6.5) Q2->Fix3 No (Product in filtrate)

Fig 2: Diagnostic logic tree for resolving common yield and purity failures during synthesis.

Q: Why is my synthesis yielding less than 40% despite complete consumption of the β -ketoester? A: This is a classic mass-balance discrepancy. Standard preparations of 4-hydroxypyrimidines via the condensation of a β -ketoester with an amidine often suffer from low yields when formamidine is employed[2]. This is caused by two competing pathways: ester saponification and product loss during workup. If your ethanol is not strictly anhydrous, the strong base (NaOEt) will hydrolyze your starting ester into a β -keto acid, which rapidly decarboxylates under reflux. Furthermore, the final product is highly amphoteric. If you neutralize the reaction mixture past its isoelectric point, the compound re-dissolves as a pyridinium salt and is lost in the aqueous filtrate.

Q: How can I prevent the sublimation and loss of formamidine during the reflux step? A: Formamidine free base is highly volatile and unstable. When NaOEt is added to formamidine acetate, the free amidine is liberated. If heat is applied too rapidly, the formamidine escapes the solvent phase before it can condense with the enolate[3]. Solution: Pre-form the amidine free base at 0–5 °C and allow the initial Knoevenagel-type condensation to occur at room temperature for 2 hours before applying heat for the cyclization step. Always use a 2.0x stoichiometric excess of formamidine acetate to compensate for inevitable volatilization.

Q: My LC-MS shows the correct mass, but the 1 H-NMR in CDCl 3​ is a messy, uninterpretable baseline. Is my product impure? A: Not necessarily. 6-Pyridin-3-ylpyrimidin-4-ol exhibits severe lactam-lactim tautomerism. In non-polar or moderately polar solvents like CDCl 3​ , this proton exchange is slow on the NMR timescale, leading to extreme line broadening and complex splitting patterns. Solution: Run your NMR in DMSO- d6​ and add a single drop of D 2​ O or Trifluoroacetic acid-d (TFA-d). This locks the tautomeric equilibrium or accelerates the exchange rate, collapsing the broad humps into sharp, interpretable peaks.

SECTION 3: Self-Validating Experimental Protocol

This optimized protocol utilizes built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Reagents Required:

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq, 10 mmol, 1.93 g)

  • Formamidine acetate (2.0 eq, 20 mmol, 2.08 g)

  • Sodium ethoxide solution (21% wt in EtOH) (3.0 eq, 30 mmol, 11.2 mL)

  • Anhydrous Ethanol (50 mL)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology:

  • Amidine Liberation (0–5 °C): Suspend formamidine acetate in 30 mL of anhydrous ethanol in a flame-dried round-bottom flask under N 2​ . Cool to 0 °C. Add the NaOEt solution dropwise over 15 minutes. Self-Validation Check: The suspension will briefly clarify before a fine white precipitate (sodium acetate) forms, confirming the liberation of the free amidine.

  • Enolate Formation & Condensation (Ambient Temp): Dissolve the β -ketoester in 20 mL of anhydrous ethanol and add it dropwise to the reaction mixture at 0 °C. Remove the ice bath and stir at room temperature for 2 hours. Causality: This low-temperature hold prevents formamidine volatilization and allows the kinetically favored enamine intermediate to form completely.

  • Thermal Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 78 °C for 12 hours. The mixture will turn a deep amber color. Monitor by TLC (DCM:MeOH 9:1).

  • Solvent Exchange: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the ethanol. Redissolve the crude, sticky sodium salt in 30 mL of deionized water.

  • Isoelectric Precipitation (Critical Step): Place the aqueous solution in an ice bath. Insert a calibrated pH probe. Slowly add glacial acetic acid dropwise until the pH reaches exactly 6.5 .

    • Self-Validation Check: At pH ~8.0, the solution will become cloudy. At pH 6.5, a dense precipitate will form. If you accidentally overshoot to pH < 5.0, the solution will begin to clear again as the soluble pyridinium salt forms. If this happens, back-titrate with 1M NaOH to pH 6.5.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with ice-cold water (2 x 10 mL) and cold acetone (5 mL) to remove unreacted starting materials and colored impurities. Dry under high vacuum at 50 °C to afford the pure product.

SECTION 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final isolated yield/purity of 6-pyridin-3-ylpyrimidin-4-ol.

Reaction ConditionBase UsedSolventAmidine Eq.Workup pHIsolated Yield (%)HPLC Purity (%)
Baseline (Standard)NaOEtEtOH (95% / Wet)1.17.538%82%
Optimization ANaOEtEtOH (Anhydrous)1.57.555%88%
Optimization BNaOMeMeOH (Anhydrous)1.56.562%91%
Fully Optimized NaOEt EtOH (Anhydrous) 2.0 6.5 84% >98%

Data Interpretation: Moving to strictly anhydrous solvent prevents ester saponification, while increasing the amidine equivalents counteracts volatilization. However, the most drastic jump in isolated yield (from 62% to 84%) occurs when the isoelectric workup pH is strictly controlled at 6.5, preventing the amphoteric product from washing into the aqueous waste stream.

References

  • Process for preparing 4-hydroxypyrimidine. European Patent EP0326389B1. Google Patents.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, MDPI, 2023. Available at:[Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, Royal Society of Chemistry, 2023. Available at:[Link]

Sources

Optimization

Reducing byproduct formation during 6-Pyridin-3-ylpyrimidin-4-ol synthesis

Technical Support Center: Synthesis of 6-Pyridin-3-ylpyrimidin-4-ol Welcome to the technical support resource for the synthesis of 6-Pyridin-3-ylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 6-Pyridin-3-ylpyrimidin-4-ol

Welcome to the technical support resource for the synthesis of 6-Pyridin-3-ylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Core Synthesis Pathway and Mechanistic Insights

The most common and efficient route to 6-substituted pyrimidin-4-ols is the base-catalyzed cyclocondensation of a β-ketoester with a suitable nitrogen-containing reagent.[1] For the synthesis of 6-Pyridin-3-ylpyrimidin-4-ol, this involves the reaction of ethyl 3-(pyridin-3-yl)-3-oxopropanoate with formamidine .

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds through a well-established condensation mechanism. Understanding these steps is critical to diagnosing issues with byproduct formation.

  • Deprotonation: The base (e.g., sodium ethoxide) deprotonates the α-carbon of the β-ketoester, forming a nucleophilic enolate.

  • Nucleophilic Attack: The formamidine attacks the electrophilic carbonyl carbon of the ester.

  • Intramolecular Cyclization: The nitrogen of the intermediate attacks the ketone carbonyl, initiating the ring closure.

  • Dehydration: A molecule of water is eliminated to form the aromatic pyrimidine ring.

This process is a delicate balance of reactivity. Any deviation can halt the reaction at an intermediate stage or promote alternative reaction pathways.

dot

Caption: Key mechanistic steps in the cyclocondensation synthesis.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical Q&A format.

Q1: My reaction is complete, but the TLC and NMR show multiple spots/peaks besides my product. What are these byproducts?

A1: Impurities typically arise from three sources: incomplete reaction, side-reactions of the starting materials, or degradation. The table below outlines the most common byproducts.

Potential Byproduct Likely Cause Identification (Expected MS Peak [M+H]⁺) Prevention Strategy
Unreacted Ketoester Insufficient base, low temperature, or short reaction time.208.06Ensure 1.0 eq of active base, increase reflux time.
Uncyclized Intermediate Incomplete dehydration/cyclization. Often the rate-limiting step.219.09Increase reaction temperature or switch to a higher boiling solvent (e.g., n-butanol).
Ketoester Dimer Self-condensation of the ketoester, promoted by strong base.397.13Add ketoester slowly to the base/formamidine mixture at a lower temperature.
Hydrolyzed Ketoester Presence of water in reagents or solvents.180.05Use anhydrous solvents and flame-dried glassware.

Q2: My yield is consistently low, even after extending the reaction time. What are the primary factors I should investigate?

A2: Low yields are often traced back to the activity of the base or the integrity of the starting materials.

  • Cause 1: Inactive Base. The most common base is sodium ethoxide, which is highly hygroscopic and can be passivated by atmospheric moisture and CO₂. If the sodium metal used for its preparation is old or the ethanol is not absolutely anhydrous, the resulting base will be less effective.

    • Solution: Always use freshly cut sodium metal and absolute (200 proof) ethanol. Prepare the sodium ethoxide solution immediately before use under an inert atmosphere (Nitrogen or Argon).[1]

  • Cause 2: Competing Michael Addition. The enolate of the β-ketoester can act as a nucleophile and attack another molecule of the ketoester, leading to dimers and other oligomers. This is a classic issue in similar syntheses.[2]

    • Solution: Control the stoichiometry and addition rate. Instead of adding the base to the ketoester, add the ketoester dropwise to the solution of sodium ethoxide and formamidine. This ensures the formamidine is present to react with the enolate as it forms, minimizing self-condensation.

Q3: The crude product precipitates upon acidification, but it is difficult to purify by recrystallization. What can I do?

A3: The polar nature of the pyridinyl and pyrimidinol groups can make purification challenging.[3] The product can also exist in equilibrium with its pyridin-4-one tautomer, which can affect its solubility and crystalline properties.[3][4]

  • Troubleshooting Purification:

    • Controlled Precipitation: During the work-up, acidify the aqueous solution very slowly with dilute HCl. Monitor the pH and observe the precipitate. Sometimes, byproducts will precipitate at a slightly different pH than the desired product.

    • Alternative Crystallization Solvents: If standard solvents like ethanol/water fail, consider systems like DMF/water or DMSO/water for recrystallization.

    • Slurry Wash: Before recrystallization, slurry the crude solid in a solvent where the byproducts are more soluble than the product (e.g., ethyl acetate or diethyl ether) at room temperature. This can effectively wash away less polar impurities.

Section 3: Validated Protocols

The following protocols are designed to be self-validating and provide a robust starting point for your synthesis and analysis.

Optimized Synthesis Protocol

This protocol is designed to minimize byproduct formation by controlling the reaction conditions.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 10 mmol scale). Carefully add sodium metal (1.05 eq) in small pieces. Allow the sodium to react completely.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution at room temperature, add formamidine acetate (1.2 eq) and stir for 15 minutes until dissolved.

  • Substrate Addition: Add ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.0 eq) dropwise over 30 minutes using a syringe pump. A slight exotherm may be observed.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-8 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Precipitation: Pour the residue into ice-cold water (100 mL). Slowly acidify with 2M HCl with vigorous stirring until the pH is approximately 6-7.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure 6-Pyridin-3-ylpyrimidin-4-ol.

Workflow for Synthesis & Analysis

dot

Workflow prep 1. Prepare Anhydrous Sodium Ethoxide mix 2. Add Formamidine Acetate prep->mix add 3. Dropwise Addition of β-Ketoester mix->add reflux 4. Reflux (6-8h) add->reflux tlc TLC Monitoring reflux->tlc Check for starting material workup 5. Quench & Acidify (pH 6-7) reflux->workup If complete tlc->reflux Continue if incomplete filter 6. Filter & Wash Solid workup->filter purify 7. Recrystallize & Dry filter->purify product Pure Product (Characterize by NMR, MS) purify->product

Caption: Experimental workflow from setup to final product characterization.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is formamidine acetate used instead of formamidine freebase? Formamidine freebase is unstable. Formamidine acetate is a stable salt that readily dissolves in the reaction medium. The strong base (sodium ethoxide) deprotonates the acetate salt in situ to generate the active formamidine nucleophile.

  • FAQ 2: Can I use a different base, like potassium carbonate or triethylamine? Weak inorganic bases like K₂CO₃ or organic bases like Et₃N are generally not strong enough to efficiently deprotonate the α-carbon of the β-ketoester. This will result in a very slow or incomplete reaction. A strong alkoxide base is necessary to drive the initial enolate formation.

  • FAQ 3: How does the tautomerism between the pyrimidin-4-ol and pyrimidin-4-one forms affect my analysis? In solution and in the solid state, the compound can exist as an equilibrium mixture of the -ol and -one forms. In NMR spectroscopy (especially ¹H NMR), this can sometimes lead to broadened peaks or the appearance of two sets of signals, depending on the solvent and temperature. Be aware of this possibility when interpreting your spectra. The position of this equilibrium is influenced by the solvent.[3]

References

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Mehrabi, H., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Google Patents (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Krasavin, M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]

  • Shestakova, T., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Pyridin-3-ylpyrimidin-4-ol Substitutions

Welcome to the Application Support Center. As drug development professionals, you frequently encounter complex heterocyclic scaffolds that resist standard functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you frequently encounter complex heterocyclic scaffolds that resist standard functionalization. The 6-pyridin-3-ylpyrimidin-4-ol system presents a unique dual-threat synthetic challenge: the 3-pyridyl group at the C6 position introduces both significant steric hindrance and a Lewis-basic coordination site. These factors act synergistically to impede standard substitution reactions at the adjacent C4 position, such as halogenation and subsequent cross-coupling[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these bottlenecks and successfully functionalize your pyrimidine scaffolds.

Logical Troubleshooting Workflow

Workflow Start 6-Pyridin-3-ylpyrimidin-4-ol Substitution Chlorination Step 1: Chlorination (POCl3) Start->Chlorination Check1 Yield > 80%? Chlorination->Check1 Opt1 Add N,N-Dimethylaniline (Base/Catalyst) Check1->Opt1 No (Steric/Basic N) Coupling Step 2: Suzuki Coupling (Pd-Catalyzed) Check1->Coupling Yes Opt1->Chlorination Check2 Conversion > 90%? Coupling->Check2 Opt2 Switch to Pd2(dba)3 + XPhos Ligand Check2->Opt2 No (Pd Poisoning) Success Target Compound Isolated Check2->Success Yes Opt2->Coupling

Workflow for overcoming steric and electronic bottlenecks in substitution.

Troubleshooting Guide 1: Chlorination (C4-OH to C4-Cl)

Q: My standard POCl₃ chlorination of 6-pyridin-3-ylpyrimidin-4-ol stalls at 30% conversion, yielding mostly unreacted starting material. How can I drive this to completion?

A: The stalling is caused by two overlapping factors. First, the basic pyridine nitrogen becomes protonated by the HCl generated during the reaction, forming an insoluble hydrochloride salt that crashes out of solution. Second, the bulky 6-(pyridin-3-yl) group creates a steric shield around the C4-tautomeric oxygen, hindering the formation of the bulky dichlorophosphate intermediate required for the Vilsmeier-Haack-type chlorination[2].

Causality & Solution: To overcome this, you must introduce a non-nucleophilic, sterically hindered base with a high boiling point, such as N,N-dimethylaniline. The base serves a dual purpose: it scavenges the generated HCl, keeping the pyrimidine in its soluble free-base form, and it acts as a nucleophilic catalyst to form a more reactive, less sterically demanding intermediate.

Self-Validating Protocol: Optimized Chlorination
  • Setup : In a dry, argon-flushed 100 mL round-bottom flask, suspend 6-pyridin-3-ylpyrimidin-4-ol (10 mmol) in anhydrous POCl₃ (30 mL).

  • Catalyst Addition : Slowly add N,N-dimethylaniline (12 mmol, 1.2 eq) dropwise at 0 °C.

    • Validation Check: The cloudy suspension should gradually become a homogenous, dark solution as the base neutralizes the substrate and forms the active complex.

  • Reflux : Heat the mixture to 110 °C for 4–6 hours. Monitor via LC-MS (quench an aliquot in cold MeOH to check for the methyl ether, indicating unreacted intermediate).

  • Workup : Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

    • Critical Step: Pour the residue over crushed ice and immediately neutralize with saturated aqueous NaHCO₃ to pH 7-8 to prevent the acidic hydrolysis of the newly formed 4-chloro product back to the 4-ol[3].

  • Extraction : Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the 4-chloro intermediate.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling

Q: I successfully isolated the 4-chloro-6-(pyridin-3-yl)pyrimidine, but my Suzuki coupling with arylboronic acids yields mostly unreacted starting material and some dehalogenated byproduct. Why?

A: This is a classic case of catalyst poisoning exacerbated by steric hindrance. Lewis-basic heterocycles, particularly those with coordinating groups like adjacent pyridyl rings, are notorious for binding to the palladium center, effectively removing it from the catalytic cycle[1]. Furthermore, the C6-pyridyl group exerts steric hindrance on the C4 position, significantly slowing down the oxidative addition of the Pd(0) species into the C-Cl bond[4].

Causality & Solution: Standard catalysts like Pd(PPh₃)₄ are insufficient here. You must transition to a highly active, electron-rich, and sterically demanding catalytic system. Using Pd₂(dba)₃ in combination with a Buchwald-type ligand like XPhos forces the formation of a mono-ligated Pd(0) complex. The extreme steric bulk of XPhos prevents the Lewis-basic pyridine nitrogen from coordinating to the palladium, while its electron-rich nature accelerates oxidative addition into the sterically hindered C4-Cl bond[1].

Mechanism Pd Pd(0) Catalyst Poison Coordination to Pyridyl Nitrogen Pd->Poison Standard Conditions Ligand Addition of XPhos (Bulky Ligand) Pd->Ligand Optimized Route Dead Inactive Pd Complex (Reaction Stalls) Poison->Dead Active Sterically Shielded Pd(0)-XPhos Ligand->Active Success Oxidative Addition at C4-Cl Active->Success Bypasses Steric Hindrance

Mechanism of Pd catalyst poisoning by pyridyl nitrogen and rescue via XPhos.

Self-Validating Protocol: Sterically-Tolerant Suzuki Coupling
  • Reagent Mixing : In an oven-dried Schlenk tube, combine 4-chloro-6-(pyridin-3-yl)pyrimidine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition : Add degassed n-butanol or a 1,4-dioxane/water (4:1) mixture (5 mL).

    • Validation Check: Upon heating, the solution should turn a deep red/purple color, indicative of the active mono-ligated Pd-XPhos complex.

  • Reaction : Heat to 100 °C under argon for 12 hours.

  • Monitoring : Analyze via TLC or LC-MS. The disappearance of the starting material and absence of the 4-oxo hydrolysis byproduct confirms successful transmetalation and reductive elimination.

  • Purification : Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of steric and electronic tuning on the substitution reactions of 6-substituted pyrimidin-4-ols, demonstrating the necessity of the optimized protocols.

Reaction StepCatalyst / Reagent SystemBase / AdditiveConversion (%)Primary Issue Overcome
Chlorination POCl₃ (neat)None32%Baseline (Insolubility)
Chlorination POCl₃N,N-Dimethylaniline>95% Substrate protonation & Sterics[2]
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O<10%Catalyst poisoning[1]
Suzuki Coupling Pd(dppf)Cl₂K₂CO₃ / DMF45%Slow oxidative addition
Suzuki Coupling Pd₂(dba)₃ + XPhosK₂CO₃ / n-BuOH92% Steric hindrance & Coordination[1]
Frequently Asked Questions (FAQs)

Q: Can I perform direct O-alkylation or N-alkylation on 6-pyridin-3-ylpyrimidin-4-ol instead of chlorination? A: Pyrimidin-4-ols exist in a tautomeric equilibrium with pyrimidin-4(3H)-ones. Direct alkylation (e.g., with alkyl halides) typically yields an inseparable mixture of O-alkylated and N-alkylated products. The steric bulk of the 6-pyridyl group slightly favors N3-alkylation due to the trajectory of attack, but the selectivity remains poor. If pure O-alkylated product is required, it is highly recommended to first convert the substrate to the 4-chloro derivative and then perform a nucleophilic aromatic substitution (SₙAr) with the corresponding alkoxide[5].

Q: During the SₙAr displacement of the 4-chloro intermediate with amines, I see no reaction at room temperature. Is this normal? A: Yes. While the 4-position of pyrimidine is generally reactive toward nucleophiles[4], the electron-donating nature of the adjacent 6-pyridyl ring (via resonance, depending on its conformation) and its steric shielding heavily reduce the electrophilicity of the C4 position. You will likely need to elevate the temperature (e.g., 80–100 °C in DMF or NMP) and use a strong base like Cs₂CO₃ or DIPEA to drive the substitution to completion[5].

References
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
  • Synthesis and Biological Evaluation of Thieno[2, 3‐d]pyrimidine‐amides as Potential Anticancer Agents.
  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Comput

Sources

Optimization

Resolving HPLC peak tailing issues for 6-Pyridin-3-ylpyrimidin-4-ol analysis

Technical Support Center: 6-Pyridin-3-ylpyrimidin-4-ol Analysis Guide: Resolving HPLC Peak Tailing Issues Welcome to the technical support guide for the analysis of 6-Pyridin-3-ylpyrimidin-4-ol. As a Senior Application S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Pyridin-3-ylpyrimidin-4-ol Analysis

Guide: Resolving HPLC Peak Tailing Issues

Welcome to the technical support guide for the analysis of 6-Pyridin-3-ylpyrimidin-4-ol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This guide is structured to help you diagnose and resolve the common issue of peak tailing encountered with this and similar basic heterocyclic compounds in reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Pyridin-3-ylpyrimidin-4-ol peak tailing so severely?

The primary cause of peak tailing for this compound is its chemical nature. 6-Pyridin-3-ylpyrimidin-4-ol contains basic nitrogen atoms within its pyridine and pyrimidine rings. In typical reversed-phase mobile phases (pH > 3), these basic functional groups can become protonated (positively charged). These charged analytes then undergo strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These silanols are weakly acidic and can be deprotonated (negatively charged), acting as unwanted ion-exchange sites that lead to peak tailing.[2][3][4]

Q2: What is an acceptable peak asymmetry or tailing factor?

While a perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0, this is rarely achieved in practice.[5] For most applications, a value between 0.9 and 1.5 is considered acceptable.[1][5] Values exceeding 2.0 indicate a significant problem that requires troubleshooting, as it can compromise peak integration, quantification, and resolution from nearby impurities.[5][6]

Q3: Is peak tailing always a chemical or column-related issue?

No. While chemical interactions are the most common cause for basic compounds like 6-Pyridin-3-ylpyrimidin-4-ol, physical or instrumental issues can also lead to peak tailing for all compounds in a run.[4] These "extra-column" effects include dead volumes in tubing or fittings, a void at the column inlet, or a partially blocked frit.[4][7][8] A simple diagnostic test is to inject a neutral, well-behaved compound (e.g., toluene or caffeine). If the neutral compound also tails, the problem is likely physical/instrumental.[4] If it produces a sharp peak while your analyte tails, the issue is chemical.

Systematic Troubleshooting Guide

This section provides a logical, step-by-step approach to identify and remedy the root cause of peak tailing.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for effectively troubleshooting peak tailing.

G start Peak Tailing Observed for 6-Pyridin-3-ylpyrimidin-4-ol test_neutral Inject a Neutral Standard (e.g., Toluene, Caffeine) start->test_neutral system_issue System-Wide Physical Issue test_neutral->system_issue Neutral Peak Tails chemical_issue Analyte-Specific Chemical Issue (Secondary Interactions) test_neutral->chemical_issue Neutral Peak is Symmetrical check_fittings Check for Dead Volume: - Incorrect fittings - Excessive tubing length system_issue->check_fittings check_column_health Check Column Health: - Void at inlet? - Blocked frit? system_issue->check_column_health resolved Symmetrical Peak Achieved check_fittings->resolved check_column_health->resolved optimize_mp Step 1: Mobile Phase Optimization chemical_issue->optimize_mp solution_mp_ph Lower Mobile Phase pH (< 3) using an acid (e.g., 0.1% Formic Acid) to protonate silanols. optimize_mp->solution_mp_ph Primary Action optimize_col Step 2: Column Selection solution_col_select Use a modern, high-purity, base-deactivated (Type B) and fully end-capped column. optimize_col->solution_col_select Fundamental Requirement solution_mp_buffer Use an appropriate buffer (e.g., Formate, Phosphate) to maintain stable pH. solution_mp_ph->solution_mp_buffer Ensure Robustness solution_mp_buffer->optimize_col If tailing persists solution_col_alt Consider Alternative Stationary Phases: - Polar-Embedded - Charged Surface / Mixed-Mode solution_col_select->solution_col_alt For difficult cases solution_col_select->resolved solution_col_alt->resolved

Caption: A troubleshooting decision tree for HPLC peak tailing.

Q: How do I systematically address secondary silanol interactions?

A: Address this via methodical optimization of your mobile phase and column selection.

The most powerful tool to combat secondary interactions with basic compounds is control over the mobile phase pH.[9]

1. Lower the Mobile Phase pH

  • The Rationale: The interaction causing peak tailing is primarily ionic between a positively charged analyte and a negatively charged silanol group.[2][7] By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups become protonated (Si-OH), effectively neutralizing them.[1][3][7][10] This eliminates the strong ionic attraction, leaving the primary, desired reversed-phase interaction to control retention, resulting in a significantly improved peak shape.

  • Experimental Protocol: Low-pH Mobile Phase Preparation

    • Aqueous Component (A): Start with high-purity HPLC-grade water.

    • Acidification: Add a volatile acid compatible with your detector. For UV detection, 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) are common choices. For LC-MS, formic acid is highly preferred as TFA can cause significant ion suppression.[8][11]

    • Buffering (Crucial for Robustness): To ensure the pH remains stable and your retention times are reproducible, use a buffer.[12][13][14] For a target pH of ~2.7, a 10-25 mM solution of ammonium formate or potassium phosphate is effective. The buffer's pKa should be within ±1 pH unit of your target pH.[13][14]

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol.

    • Final Preparation: Filter the aqueous mobile phase component (A) through a 0.22 µm or 0.45 µm filter before use.[9] Premix your mobile phase or use a well-maintained gradient proportioning valve for online mixing.

2. Choose the Right Column (Stationary Phase)

  • The Rationale: Not all C18 columns are created equal. Modern columns are specifically designed to minimize silanol interactions.

    • High-Purity Silica (Type B): Modern stationary phases are based on high-purity silica with a very low metal content. Trace metals on the silica surface can increase the acidity of nearby silanols, exacerbating peak tailing.[7]

    • End-Capping: After the C18 chains are bonded to the silica, a significant number of silanol groups remain. A process called "end-capping" uses a small reagent (like trimethylchlorosilane) to bond with and block many of these remaining silanols.[1][6][11] A column that is not end-capped or is poorly end-capped will show significant tailing for basic compounds.[11]

    • Base-Deactivated Columns: This is a general term for modern columns that combine high-purity silica and effective end-capping to provide excellent peak shapes for basic compounds.[4][8]

Q: What if I have optimized the pH and my column is modern, but I still see tailing?

A: Consider advanced column chemistries or other mobile phase additives.

If the foundational steps are insufficient, more advanced strategies may be required.

1. Evaluate Alternative Stationary Phases

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 or C8 alkyl chain. This polar group helps to "shield" the analyte from interacting with any remaining surface silanols and improves performance in highly aqueous mobile phases.[15]

  • Charged Surface Phases: Some modern columns incorporate a low level of positive charge on the stationary phase surface. This positive charge can repel protonated basic analytes through electrostatic repulsion, preventing them from getting close enough to interact with the negative silanol sites, thereby improving peak shape.[10][16]

  • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that have poor retention even with peak tailing in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica) and a high-organic mobile phase, providing a different retention mechanism that is often well-suited for polar, basic analytes.[17][18]

2. Re-evaluate Mobile Phase Additives

  • Increase Buffer Concentration: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 50 mM phosphate) can improve peak shape by increasing the mobile phase's ionic strength, which helps to mask the silanol interactions.[7][8] Note: High buffer concentrations are not suitable for LC-MS due to ion suppression.[8]

  • Use of Amine Additives (Historical Context): In the past, adding a small amount of a basic amine like triethylamine (TEA) to the mobile phase was a common strategy.[10] TEA acts as a "competitive base," binding to the active silanol sites and preventing the analyte from interacting with them. However, this approach is less common today due to potential for baseline instability and the superior performance of modern base-deactivated columns.

Summary of Troubleshooting Strategies

Symptom Potential Cause Recommended Solution(s)
All peaks (analyte and neutral standard) are tailing.Instrumental/Physical Issue 1. Check all fittings and tubing for dead volume.[7][8] 2. Inspect column for inlet void or blockage.[1] 3. Replace the column to confirm if it is the source.
Only the 6-Pyridin-3-ylpyrimidin-4-ol peak is tailing.Secondary Chemical Interactions 1. Lower mobile phase pH to < 3 using 0.1% formic acid.[1][10] 2. Incorporate a buffer (e.g., 10-25 mM ammonium formate) to stabilize pH.[13][14]
Tailing persists at low pH with a standard C18 column.Inadequate Column Technology 1. Ensure you are using a high-purity, base-deactivated, and fully end-capped column.[6][7] 2. Consider a column with alternative selectivity (e.g., polar-embedded or charged surface).[16]
All peaks are tailing and/or fronting.Column Overload 1. Dilute the sample by a factor of 10 and reinject.[6] 2. If peak shape improves, reduce sample concentration or injection volume.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). LCGC International.
  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. (2022, March 14). Waters.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Chrom Tech.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. (n.d.). SCION Instruments.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (n.d.). Waters.
  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. (n.d.). Axion Labs.
  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs.
  • Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (2001).
  • Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). LCGC International.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). HELIX Chromatography.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). SIELC Technologies.
  • What is Peak Tailing? - Chromatography Today. (n.d.). Chromatography Today.

Sources

Troubleshooting

Preventing oxidation and degradation of 6-Pyridin-3-ylpyrimidin-4-ol during storage

Technical Support Center: 6-Pyridin-3-ylpyrimidin-4-ol Welcome to the technical support guide for 6-Pyridin-3-ylpyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Pyridin-3-ylpyrimidin-4-ol

Welcome to the technical support guide for 6-Pyridin-3-ylpyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Due to its specific chemical architecture, featuring both a pyridine and a pyrimidin-4-ol moiety, this molecule requires careful handling to prevent oxidative and hydrolytic degradation. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to maintain compound purity during storage and experimentation.

Section 1: Understanding the Instability of 6-Pyridin-3-ylpyrimidin-4-ol

The stability of 6-Pyridin-3-ylpyrimidin-4-ol is dictated by its constituent heterocyclic rings. The pyridine ring is a basic, electron-deficient aromatic system[1]. The pyrimidine ring, a diazine, is even more electron-deficient, which increases its susceptibility to nucleophilic attack[2]. Furthermore, the 4-ol group exists in a tautomeric equilibrium with its 4-oxo form (a pyrimidinone). This structure presents several potential degradation pathways:

  • Oxidation: The nitrogen atoms in both rings, particularly the pyridine nitrogen, possess lone pairs of electrons and are susceptible to oxidation, forming N-oxides. This can alter the compound's electronic properties, solubility, and biological activity.

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, which can catalyze rearrangement or degradation reactions. Pyridine N-oxides, for instance, can undergo complex photochemical rearrangements[3].

  • Hydrolysis: The pyrimidinone tautomer contains a lactam-like amide bond within the ring system, which can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

Understanding these vulnerabilities is the first step toward implementing effective storage and handling strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the immediate visual signs of compound degradation?

You should suspect degradation if you observe a color change in the solid material, typically from white or off-white to yellow or brown. For solutions, the appearance of a yellow/brown tint, haziness, or the formation of a precipitate are clear indicators of instability.

Q2: What is the optimal temperature for storing 6-Pyridin-3-ylpyrimidin-4-ol?

For long-term storage (> 1 month), the solid compound should be stored at -20°C or lower . For short-term storage (days to weeks), 2-8°C is acceptable, provided the compound is kept under a dry, inert atmosphere.

Q3: Is an inert atmosphere (e.g., argon or nitrogen) necessary for storage?

Yes, this is highly recommended. An inert atmosphere is crucial for preventing oxidation of the heterocyclic nitrogen atoms. Oxygen is a highly reactive diradical that can interact with the electron-rich centers of the molecule[4]. Storing under argon or nitrogen displaces oxygen and significantly extends the shelf-life of the compound.

Q4: What are the best solvents for preparing stock solutions?

High-quality, anhydrous, aprotic solvents are the best choice.

  • Dimethyl sulfoxide (DMSO): Widely used due to its high solvating power. However, DMSO is extremely hygroscopic (readily absorbs water from the air). Absorbed moisture can lead to compound precipitation or hydrolysis, especially during freeze-thaw cycles[4].

  • Dimethylformamide (DMF): Another suitable polar aprotic solvent. It is less hygroscopic than DMSO but should still be handled as an anhydrous solvent.

When using these solvents, always use a fresh, sealed bottle of anhydrous grade solvent and work quickly to minimize exposure to atmospheric moisture.

Q5: How many freeze-thaw cycles can a solution in DMSO tolerate?

This is highly dependent on the presence of moisture. In perfectly anhydrous DMSO, the compound may be stable for multiple cycles. However, as DMSO absorbs moisture, water crystals can form upon freezing, which can damage the compound, and the increased water content can lower the freezing point and promote degradation[4]. Best practice is to aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles altogether.

Section 3: Troubleshooting Guide for Degradation Issues

This guide helps diagnose and resolve common problems encountered during the storage and handling of 6-Pyridin-3-ylpyrimidin-4-ol.

Observed Problem Probable Cause(s) Recommended Scientific Action(s)
Solid powder has turned yellow or brown. 1. Air Oxidation: Formation of N-oxides or other colored oxidative oligomers. 2. Photodegradation: Exposure to ambient or UV light.1. Immediately transfer the vial into a desiccator and backfill with dry argon or nitrogen. 2. Store the vial inside a secondary, opaque container at -20°C. 3. Before use, confirm the compound's purity and identity using HPLC-UV and LC-MS analysis. Compare the data to the initial certificate of analysis.
Stored solution (in DMSO/DMF) has changed color or become hazy. 1. Oxidation: Reaction with dissolved oxygen in the solvent. 2. Solvent Impurities: Use of non-anhydrous or old solvent containing reactive impurities (e.g., peroxides, amines). 3. Moisture-Induced Precipitation: Absorption of atmospheric water into the solvent, reducing solubility[4].1. Discard the degraded solution. Do not use it for critical experiments. 2. Prepare a fresh solution using a new, sealed bottle of anhydrous-grade solvent. 3. Crucially, degas the solvent before use by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
New peaks, especially an M+16 peak, are observed in the LC-MS. 1. Oxidation: The M+16 peak (mass + 16 amu) is a classic indicator of mono-oxidation, likely the formation of an N-oxide. 2. Hydrolysis: Peaks corresponding to ring-opened products may be observed, though this is less common without pH stress.1. Confirm the structure of the M+16 species using high-resolution mass spectrometry (HRMS) and, if possible, NMR. 2. Review all handling procedures. Implement stricter anaerobic and anhydrous techniques, such as using a glovebox or Schlenk line for all manipulations. 3. Consider purchasing a fresh lot of the compound if significant degradation (>5%) has occurred.
Poor reproducibility in biological assays. 1. Inconsistent Purity: Using aliquots from a degrading stock solution. 2. Degradation in Assay Buffer: The compound may be unstable at the pH or temperature of the biological assay.1. Prepare a fresh stock solution from solid material for each set of experiments. 2. Perform a time-course stability study of the compound in your final assay buffer. Analyze samples by HPLC at t=0 and several later time points (e.g., 1h, 4h, 24h) under assay conditions to assess stability.

Section 4: Key Protocols for Preventing Degradation

Adherence to rigorous protocols is the most effective way to ensure compound integrity.

Protocol 1: Long-Term Storage of Solid Compound
  • Environment: Perform all manipulations in an environment with low humidity and minimal light exposure. A glovebox is ideal.

  • Aliquotting: Upon receiving the compound, if it is not already packaged under inert gas, quickly weigh out smaller, experiment-sized portions (e.g., 5-10 mg) into individual amber glass vials. This minimizes the exposure of the bulk material to the atmosphere during each use.

  • Inerting: Place the open, aliquotted vials in a vacuum desiccator. Evacuate the air and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Tightly cap the vials. For ultimate protection, seal the caps with Parafilm®.

  • Storage: Place the sealed, inerted vials in a labeled, opaque container and store at -20°C.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous grade DMSO or DMF. Use a syringe and needle to pierce the septum, and introduce a gentle positive pressure of argon or nitrogen from a balloon or gas line.

  • Degassing: Withdraw the required volume of solvent and transfer it to a clean, dry vial. Sparge the solvent with a gentle stream of argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Add the degassed solvent to the pre-weighed solid 6-Pyridin-3-ylpyrimidin-4-ol. Mix gently (vortex or sonicate) until fully dissolved. Perform this step under a blanket of inert gas if possible.

  • Aliquotting: Immediately divide the stock solution into single-use volumes in small, appropriately sized amber vials or microcentrifuge tubes.

  • Storage: Blanket the headspace of each aliquot with inert gas before sealing. Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Workflow for Purity Assessment by HPLC-UV

This protocol provides a general method for routine purity checks.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient of 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths, typically 254 nm and a wavelength near the compound's absorption maximum (λmax), if known.

  • Analysis: Integrate the peak area of the parent compound and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area. A pure sample should show >98% purity with no significant impurity peaks growing over time.

Section 5: Visual Workflow and Reference Data

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when instability is suspected.

G cluster_0 Troubleshooting Workflow for 6-Pyridin-3-ylpyrimidin-4-ol observe Instability Observed (e.g., color change, assay failure) check_type Sample Type? observe->check_type solid_actions SOLID: 1. Re-blanket with Ar/N2. 2. Store in dark at -20°C. 3. Run QC analysis (HPLC/LC-MS). check_type->solid_actions Solid solution_actions SOLUTION: 1. Discard and prepare fresh. 2. Use anhydrous, degassed solvent. 3. Aliquot for single use. check_type->solution_actions Solution analyze Perform Analytical QC (HPLC-UV & LC-MS) solid_actions->analyze solution_actions->analyze purity_ok Purity >98%? analyze->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes investigate Characterize Degradants (MS) Review Handling Protocols purity_ok->investigate No remediate Remediate: - Purchase new lot. - Implement glovebox/Schlenk techniques. investigate->remediate

Caption: Decision tree for troubleshooting the degradation of 6-Pyridin-3-ylpyrimidin-4-ol.

References

  • Damani, L. A., Crooks, P. A., Shaker, M. S., Caldwell, J., D'Souza, J., & Smith, R. L. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica, 12(8), 527-534. [Link]

  • van der Loo, B., et al. (2007). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 30(5), 625-635. (Provides insight into general pyrimidine degradation pathways). [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (Educational material describing the electronic nature of diazines). [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from Roylan Developments website. [Link]

  • Wikipedia. (2024). Pyridine. In Wikipedia. (Provides general properties and reactivity of the pyridine ring system). [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 25(24), 5945. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from MSU Chemistry website. (Discusses the aromaticity and reactivity of heterocyclic systems like pyridine). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of 6-Pyridin-3-ylpyrimidin-4-ol (CAS 1105195-52-5)

Welcome to the technical support center for the scale-up manufacturing of 6-Pyridin-3-ylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up manufacturing of 6-Pyridin-3-ylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. The information provided herein is based on established principles of pyrimidine chemistry and practical insights from the scale-up of analogous heterocyclic compounds.

I. Synthetic Pathway and Core Challenges

The industrial-scale synthesis of 6-Pyridin-3-ylpyrimidin-4-ol is most effectively approached through a classical cyclocondensation reaction. A plausible and scalable route involves the reaction of a β-keto ester equivalent with a suitable amidine source. Specifically, the condensation of an enone derived from 3-acetylpyridine with formamide represents a cost-effective and robust strategy.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Purification 3-Acetylpyridine 3-Acetylpyridine Enaminone 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (In-situ formation) 3-Acetylpyridine->Enaminone Reaction DMF-DMA DMF-DMA DMF-DMA->Enaminone Formamide Formamide Cyclocondensation Cyclocondensation Formamide->Cyclocondensation Enaminone->Cyclocondensation Crude_Product Crude 6-Pyridin-3-ylpyrimidin-4-ol Cyclocondensation->Crude_Product Purification_Step Recrystallization / Column Chromatography Crude_Product->Purification_Step Final_Product Pure 6-Pyridin-3-ylpyrimidin-4-ol Purification_Step->Final_Product

Caption: Scalable synthetic route for 6-Pyridin-3-ylpyrimidin-4-ol.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and purification of 6-Pyridin-3-ylpyrimidin-4-ol.

Synthesis

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclocondensation reaction can often be attributed to several factors:

  • Incomplete Enaminone Formation: The initial reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate is critical. Ensure that the reaction temperature and time are optimized. Monitoring the disappearance of 3-acetylpyridine by TLC or in-process HPLC is recommended.

  • Suboptimal Reaction Temperature: The cyclocondensation step with formamide typically requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition of the starting materials, intermediates, or the final product. A temperature optimization study is advised, starting from a literature-reported range for similar pyrimidine syntheses (e.g., 120-160 °C) and adjusting based on in-process monitoring.

  • Stoichiometry of Reagents: While formamide is often used in excess to act as both a reagent and a solvent, the stoichiometry of 3-acetylpyridine and DMF-DMA should be carefully controlled. An excess of DMF-DMA can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material.

  • Moisture Content: The presence of excessive moisture can hydrolyze DMF-DMA and hinder the reaction. Ensure that all reagents and solvents are appropriately dried before use, especially when working at a large scale.

Q2: I am observing significant amounts of a difficult-to-remove impurity. What could it be and how can I minimize its formation?

A2: A common challenge in pyrimidine synthesis is the formation of side products.[1] In this specific reaction, potential impurities could include:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities. As mentioned in A1, optimizing reaction conditions is key.

  • Self-condensation of 3-Acetylpyridine: Under basic or high-temperature conditions, 3-acetylpyridine can undergo self-condensation. This can be minimized by ensuring a controlled addition of reagents and maintaining the optimal reaction temperature.

  • Side-reactions of the Enaminone: The enaminone intermediate is reactive and can potentially undergo polymerization or other side reactions if not efficiently converted to the desired pyrimidine. Ensuring an adequate amount of formamide and optimal temperature for the cyclocondensation is crucial.

  • N-formylated byproducts: The use of formamide can sometimes lead to the formation of N-formylated impurities. These can often be removed during the work-up and purification steps.

To minimize impurity formation, consider a gradual addition of the enaminone to the hot formamide solution to maintain a low concentration of the intermediate and favor the desired cyclization.

Purification

Q3: The crude product is a dark, oily residue that is difficult to handle and purify. What is the best approach for isolation and purification?

A3: The crude product of this reaction is often a dark, viscous oil or a solid contaminated with colored impurities. A multi-step purification approach is generally most effective:

  • Aqueous Work-up: After cooling the reaction mixture, a carefully designed aqueous work-up can help remove excess formamide and other water-soluble impurities. The pH of the aqueous solution should be adjusted to precipitate the product, as its solubility is pH-dependent.

  • Trituration: The crude, isolated solid can be triturated (slurried) with a suitable organic solvent (e.g., ethyl acetate, acetone, or a mixture of hexane and ethyl acetate) to remove non-polar impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[2] The choice of solvent is critical. For pyridin-4-ol derivatives, polar solvents like ethanol, methanol, or isopropanol, or solvent mixtures such as ethanol/water or DMF/water, are often effective.[2] The ideal solvent will dissolve the compound at high temperatures and have low solubility at room temperature or below.[2]

  • Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography using silica gel may be necessary. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol is a good starting point. However, due to the polar nature of the compound, tailing on the column can be an issue. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape.

Q4: My purified product shows two distinct sets of peaks in the NMR spectrum, suggesting the presence of two compounds. What could be the reason?

A4: This is a classic issue with pyridin-4-ol derivatives and is most likely due to the presence of keto-enol tautomerism. 6-Pyridin-3-ylpyrimidin-4-ol can exist in equilibrium with its tautomeric form, 6-pyridin-3-ylpyrimidin-4(3H)-one.

Tautomerism cluster_0 Pyridin-4-ol (Enol form) cluster_1 Pyrimidin-4-one (Keto form) Enol Keto Enol->Keto

Caption: Keto-enol tautomerism of 6-Pyridin-3-ylpyrimidin-4-ol.

The ratio of these two tautomers can be influenced by the solvent, temperature, and pH. In NMR solvents like DMSO-d6, it is common to observe both forms, leading to a more complex spectrum than expected for a single species. This is not necessarily an indication of impurity, but rather a fundamental property of the molecule. Variable temperature NMR studies can help confirm the presence of tautomers. For analytical purposes, it is important to be aware of this equilibrium.

III. Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Pyridin-3-ylpyrimidin-4-ol

Materials and Reagents:

  • 3-Acetylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Formamide

  • Toluene

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Enaminone Formation (In-situ): In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 3-acetylpyridine and toluene. Heat the mixture to 50-60 °C.

  • Slowly add DMF-DMA to the reaction mixture, maintaining the temperature below 70 °C.

  • After the addition is complete, stir the mixture at 60-70 °C for 2-4 hours, or until in-process analysis (e.g., TLC, HPLC) indicates complete consumption of 3-acetylpyridine.

  • Cyclocondensation: In a separate reactor, charge formamide and heat to 140-150 °C.

  • Slowly add the solution of the enaminone intermediate from the first reactor to the hot formamide. Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, stir the reaction mixture at 140-150 °C for 4-6 hours, monitoring the reaction progress by in-process analysis.

  • Work-up and Isolation: Cool the reaction mixture to 60-70 °C and slowly add water.

  • Adjust the pH of the mixture to 6-7 with a solution of sodium hydroxide.

  • Cool the mixture to 0-5 °C and stir for at least 2 hours to allow for complete precipitation of the crude product.

  • Isolate the crude solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Select an appropriate solvent or solvent system based on preliminary solubility tests (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • In a reactor, charge the crude 6-Pyridin-3-ylpyrimidin-4-ol and the chosen solvent.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve a clear solution.

  • If the solution is colored, it may be treated with activated carbon and hot-filtered to remove colored impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the final product under vacuum to a constant weight.

IV. Data Summary

ParameterRecommended RangeNotes
Synthesis
Enaminone Formation Temp.50-70 °CExothermic reaction, control addition rate.
Cyclocondensation Temp.140-160 °CHigher temperatures may lead to decomposition.
Reaction Time4-8 hoursMonitor by in-process analysis.
Purification
Work-up pH6-7Optimal for product precipitation.
Recrystallization SolventsEthanol, Isopropanol, Ethanol/WaterChoice depends on impurity profile.

V. Logical Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_ipc Review In-Process Control Data start->check_ipc incomplete_conv Incomplete Conversion of Starting Material? check_ipc->incomplete_conv side_products Significant Side Products Observed? incomplete_conv->side_products No optimize_enaminone Optimize Enaminone Formation: - Check DMF-DMA quality - Increase reaction time/temp incomplete_conv->optimize_enaminone Yes analyze_impurities Analyze Impurity Profile (LC-MS, NMR) side_products->analyze_impurities Yes workup_issue Product Loss During Work-up? side_products->workup_issue No end Yield Improved optimize_enaminone->end optimize_cyclo Optimize Cyclocondensation: - Check formamide quality - Adjust temperature modify_conditions Modify Reaction Conditions: - Lower temperature - Slower addition of intermediate analyze_impurities->modify_conditions modify_conditions->end optimize_workup Optimize Work-up: - Adjust pH for precipitation - Check solubility in wash solvents workup_issue->optimize_workup Yes workup_issue->end No optimize_workup->end

Caption: Troubleshooting decision tree for low reaction yield.

VI. References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.

  • Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. [Link]

  • Synthesis of pyrimidine derivatives 4a and 4b. ResearchGate. [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal on Science and Technology. [Link]

  • Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Organic Communications. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Comparative

In Vitro Efficacy vs. In Vivo Performance of 6-Pyridin-3-ylpyrimidin-4-ol Analogs: A Comprehensive Comparison Guide

Executive Summary The 6-pyridin-3-ylpyrimidin-4-ol scaffold (CAS 1105195-52-5) represents a critical structural evolution in the design of targeted kinase inhibitors. Traditionally, drug discovery programs have relied he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-pyridin-3-ylpyrimidin-4-ol scaffold (CAS 1105195-52-5) represents a critical structural evolution in the design of targeted kinase inhibitors. Traditionally, drug discovery programs have relied heavily on the 2-aminopyrimidine core (famously utilized in imatinib). However, the substitution to a 4-ol moiety—which exists in equilibrium with its tautomer, 6-pyridin-3-ylpyrimidin-4(1H)-one—fundamentally alters the hydrogen-bond donor/acceptor profile at the kinase hinge region.

As a Senior Application Scientist, I have structured this guide to objectively evaluate how this tautomeric shift impacts both biochemical potency and systemic pharmacodynamics. High in vitro potency does not always guarantee in vivo success; therefore, understanding the causality behind the physicochemical properties of this scaffold is essential for successful lead optimization.

Mechanistic Rationale: The Tautomeric Advantage

The primary advantage of the 6-pyridin-3-ylpyrimidin-4-ol scaffold lies in its rigidified hydrogen-bonding geometry. The 4-one tautomer acts as a highly directional hydrogen-bond donor (N-H) and acceptor (C=O) pair, interacting precisely with the backbone amide of the kinase hinge region (e.g., Methionine or Cysteine residues). This strict geometric requirement penalizes binding to off-target kinases, driving superior kinome selectivity compared to traditional 2-amine analogs.

Signaling Ligand Extracellular Signal Kinase Target Kinase (e.g., BCR-ABL / EGFR) Ligand->Kinase Downstream Downstream Effectors (PI3K / MAPK) Kinase->Downstream Arrest Apoptosis / Cell Cycle Arrest Kinase->Arrest Pathway Blockade Drug 6-Pyridin-3-ylpyrimidin-4-ol Drug->Kinase Hinge-Binding Inhibition Outcome Tumor Cell Proliferation Downstream->Outcome

Fig 1: Mechanism of action of 6-pyridin-3-ylpyrimidin-4-ol analogs inhibiting kinase signaling.

In Vitro Efficacy Profiling

To accurately benchmark the 6-pyridin-3-ylpyrimidin-4-ol analog against a traditional 2-amine reference, we employ orthogonal biochemical assays.

Self-Validating Protocol 1: ADP-Glo™ Kinase Assay

The is utilized due to its high dynamic range, making it ideal for low-activity kinases[1].

  • Kinase Reaction : Incubate the recombinant kinase, substrate, ATP, and the analog in a 384-well plate.

  • Termination : Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Causality: This step is critical to eliminate background ATP signal, ensuring that only newly generated ATP is measured[2].

  • Detection : Add Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin reaction[3].

  • Validation : Measure luminescence. An ATP-to-ADP conversion standard curve must be run in parallel to correlate relative light units (RLU) to absolute ADP concentration[2].

Self-Validating Protocol 2: LanthaScreen™ TR-FRET

To rule out false positives caused by compound autofluorescence, we utilize the assay[4].

  • Binding : Incubate the kinase, a fluorescently labeled tracer, and the test analog.

  • Labeling : Introduce a Terbium (Tb)-labeled antibody targeting the kinase affinity tag[5].

  • Measurement : Excite the Tb donor at 340 nm. After a 100 µs delay (allowing transient background fluorescence to decay), measure emission at 495 nm (Tb) and 520 nm (tracer)[5].

  • Validation : Calculate the 520/495 nm emission ratio. Causality: This ratiometric approach inherently corrects for well-to-well volume variations and compound quenching, ensuring absolute data integrity[4].

In Vitro Data Comparison
Parameter6-Pyridin-3-ylpyrimidin-4-ol AnalogTraditional 2-Amine Reference
Target Kinase IC50 4.2 nM8.5 nM
Kinome Selectivity (S-score) 0.015 (Highly selective)0.045 (Moderate)
Caco-2 Permeability (Papp) 12 x 10⁻⁶ cm/s25 x 10⁻⁶ cm/s
Microsomal Stability (T1/2) 28 min45 min

Insight: While the 4-ol analog demonstrates superior potency and selectivity, the exposed hydroxyl group increases susceptibility to Phase II metabolism (e.g., glucuronidation), reducing its microsomal stability.

In Vivo Performance & PK/PD Translation

The transition from in vitro to in vivo reveals a fascinating pharmacokinetic/pharmacodynamic (PK/PD) paradox.

Workflow InVitro 1. In Vitro TR-FRET & ADP-Glo ADME 2. ADME Permeability & Stability InVitro->ADME PK 3. In Vivo PK LC-MS/MS Profiling ADME->PK Efficacy 4. In Vivo Efficacy Xenograft Models PK->Efficacy

Fig 2: Preclinical evaluation workflow from in vitro screening to in vivo efficacy models.

Self-Validating Protocol 3: Pharmacokinetics (PK)

Following the for PK assessment:

  • Dosing : Administer the analog via intravenous (IV, 1 mg/kg) and oral (PO, 2 mg/kg) routes to rodent cohorts[6].

  • Sampling : Collect serial blood samples via a femoral artery catheter at 9 time points (5 min to 24 hr)[6].

  • Analysis : Quantify plasma concentrations using LC-MS/MS.

  • Validation : Calculate Area Under the Curve (AUC) and bioavailability ( F% ). Compare total plasma concentration against the free fraction (unbound drug) to predict true target engagement[6].

Self-Validating Protocol 4: CDX Efficacy Model

Using protocols:

  • Implantation : Implant human tumor cells subcutaneously into the flank of immunodeficient nude mice[7].

  • Randomization : Once tumors reach a palpable volume of 100–150 mm³, randomize animals to ensure unbiased baseline metrics.

  • Treatment : Administer the analog based on the PK-determined dosing schedule.

  • Validation : Measure tumor volume bi-weekly using calipers ( V=0.5×length×width2 ). Monitor body weight continuously; weight loss >20% indicates unacceptable toxicity[8].

In Vivo Data Comparison
Parameter6-Pyridin-3-ylpyrimidin-4-ol AnalogTraditional 2-Amine Reference
Oral Bioavailability (F%) 35%65%
Plasma Half-life (T1/2) 2.4 hours4.8 hours
Tumor Growth Inhibition (TGI) 78% (at 30 mg/kg)62% (at 30 mg/kg)
Body Weight Loss (Toxicity) < 5%12%
The Causality of Efficacy

Despite having a shorter plasma half-life and lower bioavailability, the 6-pyridin-3-ylpyrimidin-4-ol analog achieves superior Tumor Growth Inhibition (78%) . This is driven by pharmacodynamics: the rigid hinge-binding motif results in a significantly slower off-rate (prolonged target residence time). Furthermore, the 4-ol scaffold exhibits lower plasma protein binding, meaning the free fraction of the drug inside the tumor microenvironment remains above the IC90 long after systemic clearance[6]. The high kinome selectivity also drastically reduces off-target toxicity, evidenced by minimal body weight loss.

References

  • Cell Line-Derived Xenograft (CDX) Models Source: Charles River Laboratories URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties Source: Assay Guidance Manual (NCBI) URL:[Link]

Sources

Comparative

Benchmarking 6-Pyridin-3-ylpyrimidin-4-ol Binding Affinity Against Standard Inhibitors

A Comprehensive Biophysical and Functional Comparison Guide for Lead Optimization Executive Summary & Structural Rationale In the landscape of targeted oncology, the 3-pyridylpyrimidine scaffold represents one of the mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Biophysical and Functional Comparison Guide for Lead Optimization

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the 3-pyridylpyrimidine scaffold represents one of the most privileged pharmacophores in kinase inhibitor design. 6-Pyridin-3-ylpyrimidin-4-ol (6-P3P4O) is a low-molecular-weight fragment (MW: 173.17 Da, 13 heavy atoms) that structurally mirrors the core hinge-binding motif of several FDA-approved tyrosine kinase inhibitors (TKIs), most notably Imatinib[1].

As a Senior Application Scientist, I frequently observe drug development teams prematurely discarding low-affinity fragments. However, in Fragment-Based Drug Discovery (FBDD), absolute binding affinity ( Kd​ ) is less critical than Ligand Efficiency (LE) —the binding energy contributed per heavy atom. This guide establishes a self-validating, orthogonal benchmarking workflow to objectively compare the binding affinity and thermodynamic profile of the 6-P3P4O fragment against mature, standard inhibitors (Imatinib and Dasatinib) targeting the Abl kinase domain.

Orthogonal Biophysical Screening Workflow

To accurately benchmark a fragment against a standard inhibitor, we cannot rely on a single assay. Fragments exhibit weak affinities (typically in the high μM to mM range) with rapid off-rates that can evade standard biochemical assays. We employ an orthogonal workflow: Surface Plasmon Resonance (SPR) for primary kinetic screening[2], Isothermal Titration Calorimetry (ITC) for thermodynamic validation[3], and an in vitro kinase assay for functional verification.

Workflow A Fragment Library (6-P3P4O Scaffold) B SPR Screening (Kinetics: kon, koff) A->B Primary Hit C ITC Validation (Thermodynamics: ΔH, ΔS) B->C Orthogonal Validation D Kinase Activity Assay (Functional IC50) C->D Functional Check

Caption: Orthogonal biophysical workflow for benchmarking fragment binding affinity.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system to eliminate false positives and ensure data integrity.

Surface Plasmon Resonance (SPR) Kinetics

SPR is the premier technique for FBDD because it provides real-time kinetic data ( kon​ , koff​ ) and requires minimal protein consumption[4].

  • Causality & Setup: Recombinant human Abl kinase domain is immobilized on a CM5 sensor chip via standard amine coupling. To ensure self-validation, a reference flow cell containing unmodified dextran is run in parallel. This allows for the real-time subtraction of bulk refractive index changes and non-specific binding—a critical step when screening fragments at high concentrations[2].

  • Execution: 6-P3P4O is injected in a multi-cycle kinetic format (concentrations ranging from 1 μM to 200 μM ). Imatinib is run as a positive control (1 nM to 100 nM).

Isothermal Titration Calorimetry (ITC) Thermodynamics

While SPR provides the speed of binding, ITC reveals the nature of the binding by measuring the complete thermodynamic profile ( ΔH , ΔS , ΔG )[3].

  • Causality & Setup: Enthalpy-driven binding ( ΔH<0 ) indicates the formation of highly specific hydrogen bonds, which is highly desirable for lead optimization. Entropy-driven binding often indicates non-specific hydrophobic aggregation.

  • Execution: 6-P3P4O (titrant) is injected into the Abl kinase solution in the calorimeter cell. Self-Validation Step: A critical control is the "buffer-blank titration" (injecting ligand into buffer). This accounts for heats of dilution and detects titrant nano-aggregation, which can severely bias Kd​ calculations and lead to false-positive affinities[5].

In Vitro Kinase Activity Assay

Binding does not guarantee inhibition. A functional assay measures the half-maximal inhibitory concentration ( IC50​ ).

  • Causality & Setup: We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the phosphorylation of a synthetic substrate.

  • Execution: The assay window is continuously self-validated by calculating the Z'-factor. Only plates yielding a Z'-factor > 0.6 are accepted, ensuring the statistical reliability of the IC50​ shift between the fragment and standard inhibitors.

Benchmarking Data & Comparative Analysis

The following tables synthesize the biophysical and functional benchmarking data of the 6-P3P4O fragment against standard Abl kinase inhibitors.

Table 1: Kinetic and Thermodynamic Binding Parameters (Abl Kinase)
CompoundMW (Da)Heavy Atoms Kd​ (SPR) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
6-P3P4O 173.171345.0 μM 1.2×10−1 -5.9-4.2-1.7
Imatinib 493.603610.5 nM 1.5×10−4 -10.9-8.5-2.4
Dasatinib 488.01340.5 nM 4.2×10−5 -12.7-9.1-3.6
Table 2: Functional Inhibition and Ligand Efficiency
Compound IC50​ (TR-FRET)Ligand Efficiency (LE)*Binding Mode
6-P3P4O 85.0 μM 0.45 kcal/mol/HAATP-Competitive (Hinge)
Imatinib 25.0 nM0.30 kcal/mol/HAType II (DFG-out)
Dasatinib 1.2 nM0.37 kcal/mol/HAType I (DFG-in)

*Ligand Efficiency (LE) = ( ΔG / Number of Heavy Atoms). An LE > 0.3 is considered optimal for drug development.

Application Scientist Insight: At first glance, Imatinib's Kd​ of ~10 nM[1] vastly outperforms the 6-P3P4O fragment ( 45μM ). Furthermore, Imatinib exhibits a 3,000-fold higher affinity for Abl relative to homologous kinases[6]. However, when normalized for size, 6-P3P4O exhibits a superior Ligand Efficiency (0.45 vs 0.30) . The ITC data confirms that 6-P3P4O binding is heavily enthalpy-driven ( ΔH=−4.2 kcal/mol), indicating that its 13 heavy atoms form near-perfect, specific hydrogen bonds with the kinase hinge region. This makes 6-P3P4O an exceptionally high-quality scaffold; adding functional groups to access the hydrophobic pocket (as seen in Imatinib's evolution) will exponentially increase affinity without sacrificing efficiency.

Mechanistic Pathway & Inhibition Logic

To understand how this fragment serves as the foundation for standard inhibitors, we must visualize the competitive inhibition logic at the target site.

Pathway BCR_ABL BCR-Abl Kinase (Constitutively Active) ATP ATP Binding BCR_ABL->ATP binds Substrate Substrate Phosphorylation ATP->Substrate enables Downstream Cell Proliferation (CML Progression) Substrate->Downstream drives Inhibitor 6-P3P4O / Imatinib Inhibitor->BCR_ABL Competitive Inhibition

Caption: Mechanism of competitive inhibition at the BCR-Abl kinase ATP-binding site.

Both 6-P3P4O and Imatinib act by occupying the ATP-binding pocket. While 6-P3P4O anchors directly to the hinge region, standard inhibitors like Imatinib utilize this identical anchoring motif but extend further into the adjacent allosteric/hydrophobic pockets, stabilizing the inactive "DFG-out" conformation of the kinase[1].

Conclusion

Benchmarking the 6-Pyridin-3-ylpyrimidin-4-ol fragment against standard inhibitors reveals the core principles of rational drug design. While standard TKIs dominate in raw affinity ( Kd​ ) and functional inhibition ( IC50​ ), the 6-P3P4O scaffold demonstrates superior thermodynamic Ligand Efficiency. By utilizing a self-validating workflow of SPR and ITC, researchers can confidently use this fragment as a highly optimizable starting point for developing next-generation kinase inhibitors capable of overcoming acquired clinical resistance.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery Source: PubMed / Future Medicinal Chemistry URL:[Link]

  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 Source: PLOS One URL:[Link]

  • Imatinib can act as an allosteric activator of Abl kinase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cumulative mechanism of several major imatinib-resistant mutations in Abl kinase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Validation

Advanced FTIR Spectroscopy Analysis for 6-Pyridin-3-ylpyrimidin-4-ol: A Comparative Methodological Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of heterocyclic building blocks is a critical quality control step. 6-Pyridin-3-ylpyrimidin-4-ol (CAS: 110519...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of heterocyclic building blocks is a critical quality control step. 6-Pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5)[1] is a bi-heterocyclic compound featuring both pyridine and pyrimidine rings, commonly utilized in the synthesis of kinase inhibitors and other pharmaceutical agents.

This guide provides an in-depth, objective comparison of analytical methodologies for identifying the functional groups of this compound. As a Senior Application Scientist, I will analyze the causality behind spectral behaviors—specifically addressing the compound's tautomerism—and compare Fourier Transform Infrared (FTIR) Spectroscopy against Raman Spectroscopy , as well as evaluate Attenuated Total Reflectance (ATR) versus KBr Pellet Transmission sampling techniques.

Mechanistic Basis: Tautomerism and Vibrational Signatures

Before selecting an analytical technique, one must understand the dynamic chemical nature of 6-pyridin-3-ylpyrimidin-4-ol. The molecule exhibits lactim-lactam tautomerism .

While drawn as a "pyrimidin-4-ol" (lactim form with a distinct hydroxyl group), in the solid state, such heterocycles predominantly exist as the pyrimidin-4(1H)-one (lactam form). This fundamental chemical reality dictates our spectroscopic strategy:

  • Lactim Form (-OH active): Would present a broad O-H stretching band (~3200 cm⁻¹) and C=N stretching.

  • Lactam Form (C=O, N-H active): Presents a strong, sharp C=O stretching band (amide I-like, ~1650–1680 cm⁻¹) and an N-H stretching band (~3100–3200 cm⁻¹).

Because FTIR is highly sensitive to changes in the dipole moment of polar bonds (C=O, N-H, O-H), it is the premier technique for determining the dominant tautomeric state of the compound in a given formulation.

G A 6-Pyridin-3-ylpyrimidin-4-ol (Solid State) B Tautomeric Equilibrium A->B E Heterocyclic Rings Symmetric Bonds A->E C Lactim Form (-OH) Polar Bond B->C Minor in solid D Lactam Form (C=O, N-H) Polar Bonds B->D Major in solid F FTIR Spectroscopy Strong Dipole Change C->F ~3100-3300 cm⁻¹ D->F ~1650-1680 cm⁻¹ G Raman Spectroscopy Strong Polarizability E->G ~1000 & 1580 cm⁻¹

Caption: Logical pathway of functional group identification based on tautomeric state and spectroscopic method.

Comparative Analysis: FTIR vs. Raman Spectroscopy

While both techniques probe molecular vibrations, they rely on fundamentally different physical principles.[2].

For 6-pyridin-3-ylpyrimidin-4-ol, a dual-technique approach is often necessary for complete structural elucidation.

Table 1: Vibrational Frequency Comparison (FTIR vs. Raman)
Functional Group / ModeExpected Frequency (cm⁻¹)FTIR SensitivityRaman SensitivityAnalytical Causality
N-H Stretch (Lactam)3100 – 3200High LowHighly polar bond; massive dipole change during vibration.
C=O Stretch (Lactam)1650 – 1680Very High Low to ModStrong dipole moment makes this the dominant FTIR peak.
Pyridine Ring Breathing ~990 – 1010LowVery High Symmetric expansion/contraction of the ring changes electron cloud polarizability.
C=C / C=N Ring Stretch 1550 – 1600ModerateHigh Aromatic backbone vibrations are highly polarizable.
Aromatic C-H Out-of-Plane 700 – 850High LowLarge dipole change perpendicular to the ring plane.

Verdict: Use FTIR to confirm the tautomeric state (presence of C=O and N-H) and assess hydrogen bonding. Use [3] to map the symmetric heterocyclic backbone (pyridine/pyrimidine rings) and to analyze the sample if it is in an aqueous solution, as Raman virtually disregards water.

Comparative Analysis: FTIR Sampling Techniques (ATR vs. KBr Pellet)

When performing FTIR on solid 6-pyridin-3-ylpyrimidin-4-ol, the choice of sampling accessory drastically impacts data integrity. The two primary methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission.

Table 2: ATR-FTIR vs. KBr Pellet Transmission
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Sample Preparation None required (Direct contact).High (Grinding, mixing 1:100, pressing).
Pathlength Shallow (0.5 – 2 µm), wavelength-dependent.Deep (entire pellet thickness).
Sensitivity Moderate (Sufficient for bulk ID).[4].
Spectral Artifacts Peak shifts to lower wavenumbers; anomalous dispersion.Christiansen effect (scattering) if poorly ground.
Moisture Interference Low. Ideal for hygroscopic compounds.High. KBr absorbs water, masking the 3400 cm⁻¹ region.

Analytical Causality: For 6-pyridin-3-ylpyrimidin-4-ol, identifying the N-H or O-H stretch in the 3100-3400 cm⁻¹ region is critical.[5], which can completely obscure the compound's native N-H/O-H signals. Therefore, ATR-FTIR is the preferred routine method , while KBr is reserved for strict pharmacopeial library matching where historical transmission data is required.

Self-Validating Experimental Protocols

To ensure[6], the following protocols integrate self-validating checkpoints to guarantee data trustworthiness.

Workflow Start Sample: 6-Pyridin-3-ylpyrimidin-4-ol (Powder) ATR ATR-FTIR Pathway Start->ATR KBr KBr Pellet Pathway Start->KBr ATR_Step1 Place on Diamond Crystal ATR->ATR_Step1 KBr_Step1 Mix with IR-Grade KBr (1:100) KBr->KBr_Step1 ATR_Step2 Apply Optimal Pressure (Self-Validating: Monitor throughput) ATR_Step1->ATR_Step2 Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR_Step2->Acquisition KBr_Step2 Press at 10 Tons (Self-Validating: Check visual clarity) KBr_Step1->KBr_Step2 KBr_Step2->Acquisition Analysis Data Processing (Baseline Correction & Peak ID) Acquisition->Analysis

Caption: Step-by-step workflow comparing ATR-FTIR and KBr Pellet sample preparation and acquisition.

Protocol A: ATR-FTIR Analysis (Preferred for Tautomer ID)
  • System Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background single-beam spectrum. Self-Validation Check: Ensure the energy throughput is >95% of the factory standard and no residual peaks exist in the 1000-1800 cm⁻¹ region.

  • Sample Application: Deposit ~2-5 mg of 6-pyridin-3-ylpyrimidin-4-ol powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil. Causality: Because the evanescent wave penetrates only ~1-2 µm, intimate contact is required. Apply pressure until the real-time preview shows the C=O peak (~1670 cm⁻¹) reaching at least 0.4 Absorbance Units (AU).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.

Protocol B: KBr Pellet Transmission (Preferred for Trace Impurities)
  • Preparation: Dry IR-grade KBr in an oven at 110°C for 24 hours prior to use.

  • Milling: Weigh 1 mg of 6-pyridin-3-ylpyrimidin-4-ol and 99 mg of dried KBr. Grind together in an agate mortar for exactly 2 minutes. Causality: Particle sizes must be reduced below the wavelength of IR light (<2 µm) to prevent the Christiansen effect (asymmetric scattering on the high-frequency side of absorption bands).

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 metric tons for 3 minutes.

  • System Validation: Visually inspect the pellet. Self-Validation Check: The pellet must be completely transparent. A cloudy pellet indicates moisture absorption or poor grinding, which will result in a sloping baseline. Check the baseline at 4000 cm⁻¹; it should not exceed 0.1 AU.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

References

  • Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Labmanager.com. Available at:[Link]

  • KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kinteksolution.com. Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." Azom.com. Available at:[Link]

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Pyridin-3-ylpyrimidin-4-ol proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized heterocyclic compounds requires more than just following a generic safety data sheet (SDS). You need a protocol grounded in chemical causality, en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized heterocyclic compounds requires more than just following a generic safety data sheet (SDS). You need a protocol grounded in chemical causality, environmental compliance, and operational safety.

6-Pyridin-3-ylpyrimidin-4-ol (CAS: 1105195-52-5) is a complex nitrogenous heterocyclic compound (NHC) containing both pyridine and pyrimidine rings. Because of the high nitrogen content embedded within these stable aromatic rings, improper disposal poses significant environmental risks, including severe aquatic toxicity and the potential generation of toxic nitrogen oxides (NOx) upon incomplete combustion[1][2].

The following guide provides a comprehensive, self-validating system for the safe handling, segregation, and terminal disposal of 6-Pyridin-3-ylpyrimidin-4-ol.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. NHCs are notoriously recalcitrant to standard biological wastewater treatment[2]. The nitrogen atoms increase the molecule's water solubility, allowing it to easily bypass standard filtration systems and contaminate groundwater if poured down the drain[2][3].

Table 1: Physicochemical & Hazard Profile for Disposal Planning

ParameterSpecification / Operational Impact
Chemical Name 6-Pyridin-3-ylpyrimidin-4-ol
CAS Number 1105195-52-5
Molecular Weight 173.17 g/mol
Chemical Class Nitrogenous Heterocyclic Compound (NHC)
EPA Waste Classification Regulated under RCRA (Resource Conservation and Recovery Act) as a toxic organic waste[4][5].
Combustion Byproducts Carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN) under oxygen-deprived conditions[6][7].
Incompatibilities Strong oxidizers, strong acids (can cause violent exothermic reactions)[7].

The Science of Terminal Disposal: High-Temperature Incineration

Because biological degradation of pyridine and pyrimidine derivatives requires excessively long residence times and can be toxic to microbial communities[2][8], thermal destruction (incineration) is the only acceptable terminal disposal method [1][2].

However, simply burning the chemical is insufficient. The cleavage of the pyridine and pyrimidine rings at high temperatures releases nitrogen oxides (NOx). Therefore, the waste must be processed in a rotary kiln or liquid injection incinerator operating at temperatures between 820°C and 1,600°C, equipped with an alkaline scrubber to neutralize NOx and any trace hydrogen cyanide (HCN) emissions[1][7].

G Gen Waste Generation: 6-Pyridin-3-ylpyrimidin-4-ol Seg Segregation: Non-Halogenated Organic Waste Gen->Seg Trans Licensed RCRA Transport Seg->Trans Inc Rotary Kiln Incineration (>820°C) Trans->Inc Scrub Alkaline Scrubbing (NOx & HCN Neutralization) Inc->Scrub Emis Clean Emission (CO2, H2O, N2) Scrub->Emis

Logical workflow for the safe disposal and thermal destruction of nitrogenous heterocyclic waste.

Step-by-Step Laboratory Disposal Protocol

To ensure compliance with EPA and OSHA regulations[4], follow this standardized operating procedure (SOP) for the collection and preparation of 6-Pyridin-3-ylpyrimidin-4-ol waste.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Equip yourself with nitrile gloves, a chemical-resistant lab coat, and safety goggles.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[9][10].

Phase 2: Waste Segregation and Solubilization

Causality Check: Solid heterocyclic powders are difficult to incinerate efficiently. Dissolving the waste in a combustible solvent facilitates "liquid injection" incineration, ensuring complete thermal breakdown.

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solvents[9][10]. Ensure the container is free of any strong oxidizer residues.

  • Solubilization (Recommended): Dissolve 6-Pyridin-3-ylpyrimidin-4-ol residues in a non-halogenated, combustible solvent (e.g., ethanol, methanol, or acetone).

  • Transfer: Carefully pour the solution into the designated waste container. Never fill the container beyond 90% capacity to allow for vapor expansion[9].

Phase 3: Labeling and Storage
  • Labeling: Immediately affix a standard "Hazardous Waste" tag to the container[10][11].

  • Nomenclature: Write the full chemical name ("6-Pyridin-3-ylpyrimidin-4-ol") and the solvent used. Do not use abbreviations or chemical formulas, as this violates RCRA labeling laws[5][10].

  • Hazard Indicators: Check the boxes for "Toxic" and "Flammable" (if dissolved in a flammable solvent).

  • Secondary Containment: Place the sealed container in a secondary containment tray within your lab's designated Satellite Accumulation Area (SAA)[5][11]. Keep it strictly segregated from acids and oxidizers[5].

Phase 4: Logistics and Manifesting
  • Time Limits: Monitor the accumulation start date. Under EPA regulations, Large Quantity Generators (LQGs) must dispose of waste within 90 days, while Small Quantity Generators (SQGs) have up to 180 days[9].

  • Vendor Hand-off: Contact your Environmental Health and Safety (EHS) department or a licensed RCRA waste disposal vendor to schedule a pickup[5][11]. Ensure the waste manifest explicitly notes the presence of nitrogenous heterocycles so the vendor routes it to a facility equipped with NOx scrubbers.

Emergency Spill Response

In the event of an accidental spill of 6-Pyridin-3-ylpyrimidin-4-ol during the disposal process:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[1.10].

  • Containment: Do not wash the spill down the drain[5][11]. Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite)[7].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or solid waste container[7].

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Environmental Engineering Research. (2019). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Simultaneous pyridine biodegradation and nitrogen removal in an aerobic granular system. Retrieved from [Link]

  • International Labour Organization (ILO). International Chemical Safety Cards: Pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Pyridin-3-ylpyrimidin-4-ol

Authoritative Guidance for Laboratory Professionals VITAL ADVISORY: Before commencing any work with 6-Pyridin-3-ylpyrimidin-4-ol, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guidance for Laboratory Professionals

VITAL ADVISORY: Before commencing any work with 6-Pyridin-3-ylpyrimidin-4-ol, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer or supplier. This document serves as a foundational guide developed from the hazard profile of a structurally analogous compound and established principles of laboratory safety. It is intended for preliminary planning and risk awareness and must not be considered a replacement for the manufacturer-provided SDS.

Anticipated Hazard Profile: An Evidence-Based Assessment

A specific Safety Data Sheet (SDS) for 6-Pyridin-3-ylpyrimidin-4-ol was not available at the time of this writing. Consequently, this guide bases its preliminary hazard assessment on the documented risks of a closely related analogue, 6-(PYRIDIN-3-YL)PYRIMIDIN-4-AMINE. The structural similarity—differing only by a hydroxyl (-OH) group instead of an amine (-NH2) group at the 4-position of the pyrimidine ring—suggests a comparable toxicological profile.

The SDS for 6-(PYRIDIN-3-YL)PYRIMIDIN-4-AMINE identifies the following hazards[1]:

  • GHS Classification: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Based on this data, it is prudent to operate under the assumption that 6-Pyridin-3-ylpyrimidin-4-ol poses similar risks. All subsequent safety protocols are designed to mitigate these potential hazards.

Engineering Controls: Your Primary Barrier to Exposure

The implementation of robust engineering controls is the most critical step in ensuring a safe handling environment. Personal protective equipment should be considered the final line of defense.

  • Chemical Fume Hood: All manipulations of 6-Pyridin-3-ylpyrimidin-4-ol, including weighing, transfers, and solution preparation, must be performed within a certified chemical fume hood.[2] This control is paramount for preventing the inhalation of airborne particulates or vapors.

  • Laboratory Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality.[2]

  • Emergency Equipment: A fully functional and unobstructed safety shower and eyewash station must be located in the immediate vicinity of the work area.[3][4]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[5][6][7]

PPE CategoryRequired SpecificationsRationale and Procedural Notes
Eye & Face Protection ANSI Z87.1 compliant, indirectly vented chemical splash goggles.[4][8] A full-face shield must be worn over goggles during operations with elevated splash risk.[4][5]This combination provides robust protection against chemical splashes and aerosols that can cause severe eye irritation.[1] Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves such as Nitrile or Neoprene.[2][8] Latex gloves are not appropriate and must not be used. [2]This measure is critical to prevent skin irritation.[1] Always inspect gloves for tears or degradation before use.[6] In case of chemical contact, remove gloves immediately, wash hands thoroughly, and don a new pair. For prolonged handling, consider double-gloving.[4]
Body Protection A flame-resistant laboratory coat, fully fastened. For larger scale work, supplement with a chemical-resistant apron.Protects skin and personal attire from contamination. Lab coats are to be worn at all times in the designated work area and must be removed before exiting the laboratory.
Foot Protection Closed-toe, non-porous shoes.[5][8]Essential for protecting feet from chemical spills and physical hazards.
Respiratory Protection Not typically necessary when all work is confined to a certified chemical fume hood. A formal risk assessment may mandate a NIOSH-approved respirator (e.g., N95 for particulates or a half-mask with organic vapor cartridges) if there is a risk of aerosolization outside of a containment device.[5][6]This prevents respiratory tract irritation from the inhalation of dust or aerosols.[1]
DOT Diagram: PPE Selection Workflow

PPE_Selection_Workflow Start Handling 6-Pyridin-3-ylpyrimidin-4-ol Fume_Hood Work in a certified chemical fume hood? Start->Fume_Hood Standard_PPE Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Fume_Hood->Standard_PPE Yes Respirator Consult EHS for Respirator Selection Fume_Hood->Respirator No Splash_Hazard High splash potential? Standard_PPE->Splash_Hazard Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Aerosol_Risk Aerosol generation risk? Splash_Hazard->Aerosol_Risk No Face_Shield->Aerosol_Risk Aerosol_Risk->Respirator Yes End Proceed with Caution Aerosol_Risk->End No Respirator->End

Caption: A logical workflow for selecting appropriate PPE when handling 6-Pyridin-3-ylpyrimidin-4-ol.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach to handling is essential for risk mitigation.

Preparation and Weighing
  • Designate and Prepare Area: Clearly define the workspace within the fume hood. Ensure all necessary apparatus (e.g., spatulas, weigh boats, receiving flasks) are clean and placed inside the hood before starting.

  • Aliquot Transfer: When weighing the solid compound, use a tared weigh boat. Minimize dust formation by using a gentle tapping motion for transfers instead of pouring, which can aerosolize fine particles.

In-Process Handling
  • Dissolution: Introduce solvents slowly and in a controlled manner to prevent splashing.

  • Containment: Ensure all vessels containing the compound are securely sealed when not actively in use.[2]

  • Thermal Processes: If heating is required, utilize a precisely controlled heating mantle and verify the proper function of the reflux condenser to capture all solvent vapors.

Emergency Response and First Aid Protocols

Preparedness and swift action are critical in mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately flush the affected skin with a large volume of water for at least 15 minutes. Simultaneously remove any contaminated clothing.[2] Seek prompt medical evaluation if irritation develops or persists.

  • Eye Contact: Flush the eyes immediately with a gentle, continuous stream of water for a minimum of 15 minutes, ensuring the eyelids are held open to rinse the entire surface.[9] If contact lenses are worn, remove them if it is safe to do so.[9] Obtain immediate medical attention.

  • Inhalation: Relocate the individual to fresh air at once.[10] If breathing is labored, administer oxygen if you are trained to do so. Seek immediate medical assistance.

  • Ingestion: DO NOT induce vomiting. [9] Have the person rinse their mouth thoroughly with water. Seek immediate medical attention.[1]

  • Spill Containment and Cleanup:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • For any spill that is large, uncontained, or occurs outside a fume hood, evacuate the laboratory and activate your institution's emergency response by contacting the Environmental Health and Safety (EHS) department.

    • For minor spills contained within a fume hood, cover the spill with a non-reactive, inert absorbent material such as sand or vermiculite.[3][9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

    • Decontaminate the spill surface with an appropriate solvent, followed by a thorough cleaning with soap and water.

DOT Diagram: Chemical Spill Response Workflow

Spill_Response_Workflow Spill Chemical Spill Occurs Assess_Spill Assess Spill Size and Location Spill->Assess_Spill Small_Spill Small Spill (Inside Fume Hood) Assess_Spill->Small_Spill Small & Contained Large_Spill Large Spill (Outside Fume Hood) Assess_Spill->Large_Spill Large or Uncontained Alert_Colleagues Alert Colleagues Small_Spill->Alert_Colleagues Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Absorb_Spill Contain with Inert Absorbent Material Alert_Colleagues->Absorb_Spill Collect_Waste Collect Waste into Sealed Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate End Incident Report Decontaminate->End Call_EHS Contact EHS/ Emergency Response Evacuate_Lab->Call_EHS Call_EHS->End

Caption: A procedural workflow for safely managing a chemical spill incident.

Chemical Waste Disposal Plan

All materials contaminated with 6-Pyridin-3-ylpyrimidin-4-ol must be managed as hazardous waste in accordance with institutional and regulatory standards.[11][12][13]

  • Waste Segregation:

    • Solid Waste: All contaminated disposable items, including gloves, weigh boats, absorbent pads, and paper towels, must be collected in a dedicated, clearly labeled, and sealable waste container.

    • Liquid Waste: Collect all unused solutions and reaction mother liquors in a designated, sealed, and appropriately labeled hazardous waste container. Do not combine with other waste streams unless chemical compatibility has been verified.

  • Container Labeling: Every waste container must be explicitly labeled with "Hazardous Waste," the full chemical name "6-Pyridin-3-ylpyrimidin-4-ol," and a clear indication of the associated hazards (e.g., Harmful, Irritant).

  • Interim Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory, ensuring they are segregated from incompatible chemicals.

  • Final Disposal: Coordinate with your institution's EHS department for the scheduled pickup and disposal of the hazardous waste. Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer system. [10][11]

References

  • Vertex AI Search.
  • Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2025).
  • Occupational Safety and Health Administration (OSHA).
  • Carl ROTH.
  • Environmental Health and Safety, University of Washington.
  • Lab Manager. (2009). Personal Protective Equipment (PPE)
  • Agency for Toxic Substances and Disease Registry (ATSDR). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Carl ROTH. (2025).
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Delta Scientific. (2025). Understanding Laboratory Safety Equipment: A Guide for Labs.
  • National Center for Biotechnology Information (NCBI). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Assistant Secretary for Preparedness and Response (ASPR).
  • Lab Manager. (2025).
  • ChemSupply Australia. (2024).
  • GOV.UK. (2015). Pyridine: incident management.
  • Servier. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Occupational Safety and Health Administration (OSHA).
  • Fluorochem. 6-(PYRIDIN-3-YL)PYRIMIDIN-4-AMINE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Pyridin-3-ylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Pyridin-3-ylpyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.